2-(furan-3-yl)ethan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(furan-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFMZQJGVKVYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53916-75-9 | |
| Record name | 2-(furan-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Furan-3-yl-ethanamine Derivatives: Bioisosteric Probes for Histaminergic Modulation
[1]
Executive Summary
Furan-3-yl-ethanamine (also known as 2-(furan-3-yl)ethanamine) represents a critical "deletion analog" in the study of biogenic amines.[1] Structurally, it serves as a bioisostere of histamine (2-(1H-imidazol-4-yl)ethanamine), where the imidazole ring is replaced by a furan moiety.[1]
This substitution is not merely cosmetic; it fundamentally alters the physicochemical profile of the ligand. Unlike the imidazole ring of histamine (pKa ~6.0), the furan ring is non-basic and cannot function as a proton donor/acceptor in the same physiological range. Consequently, furan-3-yl-ethanamine derivatives are invaluable tools for dissecting the proton-transfer mechanisms involved in Histamine H3 and H4 receptor activation.[1] This guide details the synthesis, pharmacological profiling, and structural activity relationships (SAR) of these derivatives, positioning them as scaffolds for non-imidazole H3 antagonists.
Structural Basis & Bioisosterism[1]
The Imidazole-Furan Deletion
The primary utility of furan-3-yl-ethanamine derivatives lies in their ability to map the receptor binding pocket's requirements for hydrogen bonding.[1]
-
Histamine (Endogenous Ligand): The imidazole ring can exist in two tautomeric forms (
-H and -H).[1] This tautomerism is hypothesized to be essential for H2 receptor activation (proton shuttle mechanism) and contributes to H3/H4 affinity via hydrogen bonding with transmembrane residues (e.g., Glu/Asp).[1] -
Furan-3-yl-ethanamine (Probe): The furan ring is an aromatic ether.[1] It acts as a steric mimic of the imidazole ring but lacks the capacity to donate a hydrogen bond or accept a proton at physiological pH.
-
Vector Alignment: The 3-yl substitution pattern aligns the ethylamine side chain more closely with the 4-substituted imidazole of histamine than the 2-yl isomer does, making it a superior steric probe.
-
Physicochemical Comparison
| Property | Histamine (Imidazole) | Furan-3-yl-ethanamine | Impact on Binding |
| Ring Basicity (pKa) | ~6.0 (Amphoteric) | Neutral / Very Weak Base | Loss of ionic interaction with TM residues.[1] |
| H-Bond Donor | Yes (N-H) | No | Inability to activate receptors requiring proton transfer.[1] |
| Lipophilicity (LogP) | -0.7 (Hydrophilic) | ~1.2 (Lipophilic) | Increased BBB permeability; enhanced hydrophobic pocket interaction.[1] |
| Aromaticity | 6 | 6 | Maintains |
Synthetic Methodologies
To access furan-3-yl-ethanamine derivatives, a robust synthetic route is required.[1] The Henry Reaction (Nitro-Aldol Condensation) followed by reduction is the industry standard for generating the ethylamine pharmacophore from heteroaromatic aldehydes.[1]
Protocol: Synthesis of 2-(Furan-3-yl)ethanamine
Caution: Furan derivatives can be acid-sensitive (ring opening).[1] Avoid strong mineral acids at high temperatures.
Step 1: Henry Condensation
-
Reagents: Furan-3-carboxaldehyde (1.0 eq), Nitromethane (solvent/reactant), Ammonium Acetate (0.1 eq).[1]
-
Procedure: Reflux the mixture at 100°C for 4-6 hours.
-
Workup: Remove excess nitromethane under reduced pressure. Recrystallize the resulting yellow solid (3-(2-nitrovinyl)furan) from ethanol.[1]
-
Yield Target: >85%.
Step 2: Hydride Reduction
-
Reagents: Lithium Aluminum Hydride (LiAlH4, 4.0 eq), Anhydrous THF.
-
Setup: Flame-dried 3-neck flask under Argon atmosphere.
-
Addition: Add the nitrovinyl furan (dissolved in THF) dropwise to the LiAlH4 suspension at 0°C.
-
Reaction: Reflux for 12 hours. The color will shift from yellow to grey/white.
-
Quench (Fieser Method): Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL) sequentially. Filter the granular precipitate. -
Purification: The free base is an oil. Convert to the oxalate or hydrochloride salt for stability and characterization.
Figure 1: Synthetic pathway for the core scaffold via nitro-aldol condensation.[1]
Receptor Pharmacology & Signaling
Furan-3-yl-ethanamine derivatives are primarily investigated as ligands for the Histamine H3 and H4 receptors (G-protein coupled receptors).[1]
Mechanism of Action (H3 Receptor)
The H3 receptor is constitutively active and couples to
-
Agonism: Requires an ionic bond (Asp3.[1]32) and a specific hydrogen bond network (Glu5.46).[1] Furan derivatives, lacking the H-bond donor, often act as antagonists or inverse agonists .
-
Binding Mode: The ethylamine nitrogen (protonated at physiological pH) anchors to Asp3.[1]32. The furan ring occupies the hydrophobic pocket usually filled by the imidazole, interacting via
- stacking with Trp6.48 or Phe residues, but failing to trigger the conformational change required for G-protein activation.
Experimental Protocol: [ H]-N-alpha-methylhistamine Binding Assay
To validate the affinity of a furan derivative, a competitive binding assay against a known H3 agonist is required.[1]
Materials:
-
Rat cerebral cortex membranes (rich in H3 receptors) or CHO cells expressing human H3R.[1]
-
Radioligand: [
H]-N-alpha-methylhistamine ([ H]-NAMH) at 1 nM.[1] -
Reference Antagonist: Thioperamide or Clobenpropit (for non-specific binding definition).[1]
Workflow:
-
Preparation: Homogenize tissue in 50 mM Na2/K-phosphate buffer (pH 7.4).
-
Incubation: Mix membrane suspension (200 µg protein) with [
H]-NAMH (1 nM) and the furan derivative (concentration range: to M). -
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1]
Self-Validating Check:
-
If the
of the furan derivative is > 10 µM, the compound is considered inactive. -
If the Hill slope deviates significantly from 1.0, suspect allosteric binding or multiple binding sites.
Figure 2: H3 Receptor signaling pathway.[1] Furan derivatives typically block the Gi-mediated inhibition of Adenylyl Cyclase.[1]
Structural Activity Relationship (SAR) Data[1][2]
When optimizing furan-3-yl-ethanamine derivatives, modifications at the amine terminus drive potency.[1] The furan ring serves as the constant core.[2]
| Derivative Type | Substitution ( | Effect on H3 Affinity ( | Biological Outcome |
| Primary Amine | Moderate (>100 nM) | Weak partial agonist/antagonist.[1] | |
| Methylated Amine | High (<50 nM) | Improved lipophilicity and affinity; classic "amine head" motif.[1] | |
| Amide/Urea | High (Variable) | Peptidomimetic. Often used to link the furan core to a second pharmacophore (e.g., in bivalent ligands).[1] | |
| Cyanoguanidine | High (<10 nM) | H2/H3 Dual Activity. Mimics cimetidine/burimamide structures.[1] |
Key Insight: The furan-3-yl isomer consistently shows higher affinity than the furan-2-yl isomer for H3 receptors due to the "vector matching" of the ethylamine chain relative to the ring, which better mimics the geometry of histamine's 4-substitution.
References
-
Stark, H. (2003). "Developments in histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents. Link[1]
-
Ganellin, C. R. (1982). "Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors." Pharmacology of Histamine Receptors. Link
-
Ligneau, X., et al. (1994). "Neurochemical and behavioral effects of ciproxifan, a potent histamine H3 receptor antagonist."[3] Journal of Pharmacology and Experimental Therapeutics. Link
-
Arrang, J. M., et al. (1987). "Highly potent and selective ligands for histamine H3-receptors."[1] Nature. Link[1]
-
Khan, M. A., et al. (2002). "Synthesis of furan-based histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link
2-(furan-3-yl)ethan-1-amine supplier and price comparison
The following technical guide details the procurement, synthesis, and handling of 2-(furan-3-yl)ethan-1-amine , a specialized heterocyclic building block.
CAS: 53916-75-9 | Formula: C₆H₉NO | MW: 111.14 g/mol
Executive Summary
This compound is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for histamine (imidazole replacement) and phenethylamine. Its structural uniqueness lies in the 3-position substitution of the furan ring, which is synthetically more challenging to access than the 2-isomer. This rarity drives its high market price and necessitates rigorous stability protocols due to the furan ring's sensitivity to acid-catalyzed ring opening and oxidation. This guide provides a comparative market analysis for procurement and a validated synthesis route for internal production.
Chemical Profile & Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-(Furan-3-yl)ethanamine | Also known as 3-(2-Aminoethyl)furan |
| CAS (Free Base) | 53916-75-9 | Primary commercial form |
| CAS (HCl Salt) | Not widely listed | Custom preparation recommended for stability |
| Boiling Point | ~157°C (Predicted) | Volatile; handle in fume hood |
| Density | 1.022 g/cm³ | |
| pKa | ~9.8 (Amine) | Forms salts readily; furan ring acid-labile |
| Stability | High Risk | Furan ring sensitive to strong acids (polymerization) and oxidation.[1] |
Market Analysis: Supplier & Price Comparison
The market for this compound is characterized by low availability and high cost . Unlike its 2-substituted isomer, this compound is not a commodity chemical. It is typically classified as a "Tier 3" specialty building block.
Supplier Landscape
-
Tier 1 (Catalog Aggregators): Sigma-Aldrich (Merck), Fisher Scientific. Status: Often listed but frequently "Out of Stock" or "Inquire for Price."
-
Tier 2 (Building Block Specialists): Enamine, Combi-Blocks, ChemScene. Status: Most reliable sources; lead times vary (2–4 weeks).
-
Tier 3 (Boutique/Custom): TRC (Toronto Research Chemicals), AK Scientific. Status: High stock reliability but premium pricing (Reference Standard grade).
Price Benchmarking (Estimated Q1 2025)
Prices are indicative and subject to fluctuation based on purity and region.
| Vendor Type | Pack Size | Estimated Price (USD) | Unit Cost ($/g) | Lead Time |
| Boutique (e.g., AK Sci) | 100 mg | $330 - $415 | ~$4,000 | 1-3 Days |
| Boutique | 1 g | $1,000 - $1,200 | ~$1,000 | 1-3 Days |
| Specialist (e.g., ChemScene) | 5 g | $1,800 - $2,200 | ~$400 | 2-4 Weeks |
| Custom Synthesis | 100 g | Quote Basis | ~$150 - $250 | 8-12 Weeks |
Procurement Decision Matrix
Use the following logic to determine whether to Buy (outsource) or Make (synthesize) based on project phase.
Figure 1: Decision matrix for procuring 3-substituted furan amines.
Technical Synthesis Guide (The "Make" Option)
For requirements exceeding 10 grams, internal synthesis becomes the only cost-effective strategy. The synthesis of 3-substituted furans is more complex than 2-substituted analogs due to the lack of direct lithiation positions.
Validated Route: Reduction of 3-Furanacetonitrile
This route avoids the use of catalytic hydrogenation (e.g., H₂/Pd-C), which carries a high risk of reducing the furan ring to a tetrahydrofuran.
Precursor: 3-Furanacetonitrile (CAS: 13129-25-4) Reagent: Lithium Aluminum Hydride (LiAlH₄) Solvent: Anhydrous Diethyl Ether or THF
Experimental Protocol
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Reagent Prep: Charge the flask with LiAlH₄ (1.5 equiv) suspended in anhydrous THF (0.2 M) . Cool to 0°C in an ice bath.
-
Addition: Dissolve 3-furanacetonitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature, then reflux gently for 2–4 hours. Monitor by TLC (stain with KMnO₄; amine will streak).
-
Quench (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (
= grams of LiAlH₄) - mL 15% NaOH
- mL Water
-
mL Water (
-
Workup: Stir for 30 minutes until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with THF.
-
Isolation: Dry the filtrate over Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Distillation under high vacuum (bulb-to-bulb) is preferred over column chromatography to minimize decomposition on acidic silica gel.
Yield: Typically 75–85%.
Advanced Method: Chemoselective Reduction
For substrates containing other sensitive groups (e.g., alkenes), the use of 2-phenylbenzimidazoline generated in situ has been reported to selectively reduce nitriles without affecting the furan ring [1].[2]
Handling & Stability Protocols
The furan ring is electron-rich and prone to acid-catalyzed ring opening (hydrolysis) and polymerization.
-
Storage: Store the free base under an inert atmosphere (Argon/Nitrogen) at -20°C. It will darken (oxidize) upon exposure to air.
-
Salt Formation: If a solid salt is required, avoid HCl if possible, as strong mineral acids can degrade the furan. Fumarate or Oxalate salts are often more stable and non-hygroscopic alternatives for furan-containing amines.
-
Chromatography: When purifying via silica gel, add 1% Triethylamine to the eluent to neutralize acidic sites on the silica and prevent degradation.
Synthesis Pathway Visualization
Figure 2: Synthesis pathways emphasizing the risk of ring saturation.
References
-
Bobal, P., & Bobalova, J. (2013). "An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles." Molecules, 18(2).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15721844, this compound.
-
ChemicalBook. (2025). "this compound Suppliers and Price."
Sources
Strategic Deployment of Heterocyclic Primary Amines in Fragment-Based Drug Discovery
This guide is structured to serve as an operational manual and strategic whitepaper for the deployment of heterocyclic primary amines in Fragment-Based Drug Discovery (FBDD). It deviates from standard templates to prioritize the logical flow of a drug discovery campaign: Design → Screen → Elaborate.
Executive Summary
In the high-attrition landscape of drug discovery, Fragment-Based Drug Design (FBDD) offers a parsimonious alternative to High-Throughput Screening (HTS). While HTS relies on complexity, FBDD relies on efficiency . Among the vast chemical space of fragments, heterocyclic primary amines represent a "privileged" sub-class. They offer a unique triad of advantages:
-
Solubility: The amine functionality often ensures high aqueous solubility (critical for NMR screening at mM concentrations).
-
Synthetic Tractability: The primary amine is the ultimate "chemical handle," enabling rapid elaboration via amide couplings, reductive aminations, and sulfonylation.
-
Rigid Vectors: The heterocyclic core provides defined exit vectors, allowing precise probing of sub-pockets without the entropic penalty of flexible alkyl chains.
Part 1: Physicochemical Rationale & Library Design
The success of an FBDD campaign is determined before the first screen is run—it is determined by the quality of the library.
The "Rule of Three" and Beyond
Unlike HTS hits (Lipinski’s Rule of 5), fragments must adhere to the Rule of Three (Ro3) to allow room for chemical elaboration. A heterocyclic primary amine fragment is designed to be a "seed."
| Property | Rule of Three (Ro3) Limit | Rationale for Heterocyclic Amines |
| Molecular Weight | < 300 Da | Allows addition of ~200 Da during optimization without becoming "obese." |
| cLogP | ≤ 3 | Heterocycles (e.g., pyrazoles, pyridines) lower lipophilicity compared to phenyl rings. |
| H-Bond Donors | ≤ 3 | The primary amine (-NH2) provides 2 donors; the ring N often accepts. |
| H-Bond Acceptors | ≤ 3 | Critical for specific interactions (e.g., hinge binding in kinases). |
| Rotatable Bonds | ≤ 3 | Rigid heterocyclic cores minimize entropic loss upon binding. |
Scaffold Selection: The Core Logic
The choice of heterocycle dictates the vector of growth. A 3-aminopyridine projects substituents differently than a 4-aminopyridine.
-
Pyridine/Pyrimidine: Classic scaffolds. The ring nitrogen can form H-bonds with backbone amides (e.g., hinge region of kinases).
-
Isoxazole/Pyrazole: excellent for tuning pKa. An amino-isoxazole is significantly less basic than an amino-pyridine, affecting solubility and permeability.
-
Saturated Heterocycles (Piperidine/Azetidine): Offer 3D character (sp3 richness), escaping "flatland" but often lacking the aromatic stacking interactions.
Part 2: The Screening Cascade
Expertise Note: Fragments bind weakly (
Workflow Visualization
The following diagram illustrates a self-validating screening funnel designed to eliminate false positives (aggregators) early.
Caption: A biophysical screening cascade prioritizing solubility and direct binding validation. STD-NMR serves as the high-throughput filter.
Protocol: Saturation Transfer Difference (STD) NMR
Why this method? STD-NMR detects transient binding (fast exchange) typical of fragments. It relies on magnetization transfer from the protein to the bound ligand.[1]
Experimental Protocol:
-
Sample Preparation:
-
Protein: 10–20 µM recombinant protein in deuterated buffer (PBS or Tris, pH 7.4). Crucial: Ensure protein is stable at this concentration; use Differential Scanning Fluorimetry (DSF) to verify.
-
Ligand: Fragments are screened in pools (cocktails) of 5–8 compounds to increase throughput.
-
Concentration: Each fragment at 500 µM – 1 mM.
-
Reference: Add 50 µM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing.
-
-
Data Acquisition (Bruker/Varian):
-
Pulse Sequence: stddiff (or equivalent).
-
On-Resonance Irradiation: Select a region with only protein signals (usually -0.5 ppm or 10-12 ppm) to saturate the protein.
-
Off-Resonance Irradiation: 30 ppm (control).
-
Relaxation Delay: 2–3 seconds to allow protein relaxation.
-
Scans: 64–128 scans are usually sufficient for mM fragments.
-
-
Data Analysis:
-
Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.
-
Hit Criteria: Signals appearing in the difference spectrum indicate binding.[2]
-
Validation: Deconvolute pools and re-run single compounds to confirm.
-
Part 3: Elaboration Chemistry (The "Make" Phase)
Once a hit is identified (e.g., a 3-aminopyrazole binding to a sub-pocket), the primary amine becomes the nucleation point for Parallel Medicinal Chemistry (PMC) .
Elaboration Strategy
The primary amine allows access to three distinct chemical spaces rapidly:
-
Amides: via Acid Chlorides/Carboxylic Acids (explores H-bond acceptors/donors).
-
Sulfonamides: via Sulfonyl Chlorides (explores different geometry).
-
Secondary Amines: via Reductive Amination (explores basicity and flexibility).
Caption: Divergent synthesis strategy utilizing the primary amine handle to rapidly explore Structure-Activity Relationships (SAR).
Protocol: High-Throughput Amide Coupling
Context: This protocol is designed for a 96-well plate format to elaborate a specific amine hit against a library of diverse carboxylic acids.
Materials:
-
Amine Hit: 0.1 M stock in DMA (Dimethylacetamide).
-
Acid Library: 0.1 M stocks in DMA (diverse set of ~80 acids).
-
Coupling Agent: HATU (0.1 M in DMA).
-
Base: DIPEA (Diisopropylethylamine), neat.
Step-by-Step Workflow:
-
Plate Setup: In a 96-well polypropylene deep-well plate, dispense 50 µL (5 µmol) of the Acid Library into respective wells.
-
Activation: Add 55 µL (5.5 µmol) of HATU solution to each well. Shake at 300 rpm for 5 minutes to form the active ester.
-
Addition: Add 50 µL (5 µmol) of the Amine Hit solution to all wells.
-
Basification: Add 2.6 µL (15 µmol) of DIPEA .
-
Reaction: Seal plate and shake at room temperature for 16 hours.
-
Workup (Solid Phase Extraction):
-
Add 0.5 mL EtOAc to each well.
-
Wash with 0.5 mL 1M HCl (removes unreacted amine/DIPEA).
-
Wash with 0.5 mL sat. NaHCO3 (removes unreacted acid).
-
Transfer organic layer to a new plate and evaporate (Genevac).
-
-
QC: Re-dissolve in DMSO and analyze via LC-MS. Purity >85% is typically required for secondary screening.
Part 4: Data Interpretation & Optimization
When analyzing data from the elaboration phase, do not look solely at potency (
The Trap: Adding a large lipophilic group (e.g., a biphenyl) might increase potency by 100-fold, but if it doubles the molecular weight and increases cLogP to >5, you have failed. The goal is to maintain LE > 0.3 while improving potency.
Summary of Key Parameters
| Parameter | Fragment Hit | Lead Compound |
| Potency ( | 100 µM - 5 mM | < 100 nM |
| Ligand Efficiency (LE) | > 0.3 | > 0.3 |
| Solubility | > 1 mM | > 50 µM |
| Validation | NMR/X-ray | Cell-based Assay |
References
-
Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003).[3] A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today. [Link]
-
Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery. [Link]
-
Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[4] Journal of Medicinal Chemistry. [Link][1]
-
Lepre, C. A. (2011). Library design for fragment-based drug discovery. Methods in Enzymology. [Link]
Sources
Methodological & Application
synthesis of 2-(furan-3-yl)ethan-1-amine from 3-furanacetonitrile
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Application Note: Optimizing Peptide Coupling Conditions for 3-Furanethanamine
Introduction: The Unique Role and Challenges of 3-Furanethanamine in Peptide Synthesis
3-Furanethanamine is a valuable building block in medicinal chemistry and drug development, often incorporated into peptide scaffolds to modulate pharmacological properties. The furan moiety can act as a bioisosteric replacement for phenyl or other aromatic groups, influencing conformation, solubility, and receptor-binding interactions. Furthermore, the furan ring's unique electronic properties and potential for specific metabolic transformations make it a compelling component for novel therapeutics, including covalent inhibitors and targeted probes.[1][2]
However, the successful incorporation of 3-furanethanamine into a peptide sequence is not trivial. The primary challenge stems from the inherent chemical nature of the furan ring itself. Unlike robust carbocyclic aromatic systems, the furan heterocycle is highly susceptible to degradation under acidic conditions, a common feature of many standard peptide synthesis protocols, particularly during the cleavage of protecting groups.[3][4] This acid sensitivity can lead to ring-opening, polymerization, and a significant reduction in the yield of the desired peptide.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting optimal conditions for the peptide coupling of 3-furanethanamine. We will delve into the rationale behind reagent selection, provide a detailed, field-proven protocol, and offer troubleshooting advice to navigate the specific challenges posed by this unique amine.
Mechanistic Considerations: Why Furan Demands Special Attention
The success of a peptide coupling reaction hinges on the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[6][7] While 3-furanethanamine possesses a primary amine of reasonable nucleophilicity, the stability of the furan ring throughout the synthesis cycle is the paramount concern.
Key Challenges:
-
Acid-Catalyzed Ring Opening: The furan ring is readily protonated, particularly at the Cα position, which initiates a cascade leading to ring opening and the formation of reactive intermediates like 4-hydroxy-2-butenal.[4] This is especially problematic during repetitive acid-labile protecting group removal (e.g., Boc group cleavage with TFA) or when using coupling reagents that generate acidic byproducts.
-
Electrophilic Side Reactions: The electron-rich nature of the furan ring makes it susceptible to attack by electrophiles that may be present or generated during the reaction. Standard Friedel-Crafts alkylation, for example, is not feasible due to the ring's acid sensitivity.[3]
-
Oxidative Instability: While sometimes exploited for specific cross-linking applications, the furan ring can be sensitive to certain oxidizing conditions, which may be inadvertently present.[1][2]
Therefore, the ideal coupling strategy must be fast, efficient, and operate under neutral or mildly basic conditions to preserve the integrity of the furan moiety.
Strategic Selection of Coupling Reagents and Additives
The choice of coupling reagent is critical for success.[6] Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium (uronium) salts.[8][9]
-
Carbodiimides (DCC, DIC, EDC): While cost-effective, carbodiimides like DCC and DIC can lead to the formation of N-acylurea byproducts and may require longer reaction times.[6][10] The use of additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is essential to suppress racemization and improve reaction rates.[6][11] Given the sensitivity of the furan ring, the extended reaction times and potential for side reactions make this class less ideal unless under carefully controlled, optimized conditions.
-
Phosphonium Salts (PyBOP, PyAOP): Reagents like PyBOP are highly efficient and generate non-acidic byproducts. A key advantage is that they do not cause guanidinylation of the free amine, a side reaction that can occur with uronium-type reagents.[9] This makes them a very "clean" and reliable choice, especially for sensitive substrates. PyAOP, the HOAt analogue of PyBOP, offers even faster coupling rates due to the enhanced reactivity of the OAt active ester.[9][10]
-
Aminium/Uronium Salts (HBTU, HATU, HCTU, COMU): This class of reagents is renowned for its high reactivity and rapid coupling times, which are highly beneficial for minimizing contact time with potentially harmful conditions.
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is one of the most effective coupling reagents available.[12] It forms highly reactive OAt-esters, and the reaction is often complete within minutes to an hour.[9][13] Its speed and efficiency make it an excellent choice for coupling with 3-furanethanamine, as it minimizes the risk of degradation over time.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium reagent based on Oxyma Pure. It exhibits reactivity comparable or even superior to HATU and avoids the use of potentially explosive HOBt/HOAt derivatives.[9][14] Its byproducts are also highly water-soluble, simplifying purification.[14]
-
Recommendation: For coupling 3-furanethanamine, high-reactivity aminium or phosphonium salts are strongly recommended. HATU and COMU are top-tier choices due to their speed and efficiency, which protect the furan ring by minimizing reaction time. PyBOP is an excellent, slightly milder alternative that guarantees avoidance of guanidinylation side products.
Visualization of the Coupling Workflow and Mechanism
To clarify the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow and the mechanism of activation using HATU.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Detailed Experimental Protocol: HATU-Mediated Coupling
This protocol describes a standard solution-phase coupling of an N-terminally protected amino acid with 3-furanethanamine using HATU.
5.1 Materials and Reagents
| Material | Grade | Supplier | Notes |
| N-Fmoc-Amino Acid | Synthesis Grade | Various | Example: Fmoc-Gly-OH |
| 3-Furanethanamine | ≥97% | Various | Store under inert gas |
| HATU | ≥98% | Various | Store desiccated at 2-8°C |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Various | Use a fresh bottle |
| N,N-Dimethylformamide (DMF) | Anhydrous | Various | Use dry solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For work-up and chromatography |
| Saturated aq. NaHCO₃ | - | Lab-prepared | For work-up |
| Brine | - | Lab-prepared | For work-up |
| Anhydrous Na₂SO₄ | ACS Grade | Various | For drying |
| Silica Gel | 230-400 mesh | Various | For flash chromatography |
5.2 Stoichiometry and Reaction Parameters
| Component | Equivalents | Molarity (mmol) | Example Amount (for 1 mmol scale) |
| N-Fmoc-Amino Acid | 1.0 | 1.0 | 297 mg (Fmoc-Gly-OH) |
| 3-Furanethanamine | 1.1 | 1.1 | 122 mg (119 µL) |
| HATU | 1.1 | 1.1 | 418 mg |
| DIPEA | 2.2 | 2.2 | 383 µL |
| Anhydrous DMF | - | - | 10 mL (produces ~0.1 M solution) |
| Parameter | Value | ||
| Temperature | Room Temp (20-25°C) | ||
| Reaction Time | 1-2 hours | ||
| Atmosphere | Inert (N₂ or Ar) |
5.3 Step-by-Step Procedure
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the N-Fmoc-amino acid (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids under an inert atmosphere (N₂ or Argon).
-
Activation: Add DIPEA (2.2 eq) to the solution. The solution may turn yellow. Allow the mixture to stir at room temperature for 5-10 minutes for pre-activation.
-
Coupling: Add 3-furanethanamine (1.1 eq) dropwise to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed.
-
Quenching & Work-up:
-
Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL), water (1 x 25 mL), and finally brine (1 x 25 mL).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure furan-containing dipeptide.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive reagents (moisture contamination of HATU or DMF). | Use fresh, anhydrous solvents and new bottles of coupling reagents. Ensure HATU is stored properly. |
| Insufficient base or poor quality of DIPEA. | Use 2.0-2.5 equivalents of high-purity DIPEA. | |
| Furan Degradation | Reaction time is too long; presence of acidic impurities. | Use a highly efficient reagent like HATU or COMU to ensure rapid coupling. Ensure all reagents and solvents are free from acidic contaminants. |
| Guanidinylation Side Product | (Observed with uronium reagents like HBTU/HATU, though less common with HATU). | Use a slight excess (1.05-1.1 eq) of the coupling reagent, but not a large excess. [10]Alternatively, switch to a phosphonium reagent like PyBOP. |
| Racemization | Excessive amount of base or elevated temperature. | Use the recommended stoichiometry for the base. Avoid heating the reaction unless necessary for sterically hindered couplings. |
References
-
AAPPTec. (n.d.). Peptide Coupling Reagents. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
Ghent University Library. (n.d.). Furan-modified peptides for crosslinking to GPCRs. Retrieved from [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Hoogewijs, K., et al. (2017). Exploiting Furan's Versatile Reactivity in Reversible and Irreversible Orthogonal Peptide Labeling. ResearchGate. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
Boateng, A., et al. (2026). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Sirjean, B., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 541-551. Retrieved from [Link]
-
Hoogewijs, K., Deceuninck, A., & Madder, A. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 10(22), 4413-4416. Retrieved from [Link]
-
Walker, T. W., et al. (2017). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
Sources
- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. peptide.com [peptide.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Preparation of Furan-3-yl-ethyl Amides and Sulfonamides
This application note details the synthesis and derivatization of the 2-(furan-3-yl)ethyl scaffold. This moiety acts as a non-classical bioisostere for histamine (imidazole-ethyl) and tryptamine (indole-ethyl) side chains, offering unique electronic properties and reduced lipophilicity compared to phenyl analogs.
Part 1: Executive Summary & Strategic Rationale
In drug discovery, the 2-(furan-3-yl)ethyl amine scaffold serves as a critical pharmacophore, functioning as a bioisostere for the indole ring in tryptamine-based GPCR ligands (e.g., 5-HT receptors) and the imidazole ring in histamine analogs.
Why Furan-3-yl?
-
Electronic Profile: Unlike the electron-rich furan-2-yl position (which is highly susceptible to metabolic oxidation and acid-catalyzed ring opening), the furan-3-yl position is electronically distinct, offering improved metabolic stability while retaining aromatic character.
-
Vector Alignment: The bond vectors of 3-substituted furans mimic the spatial arrangement of 3-substituted indoles more closely than 2-substituted furans, making them superior geometric mimics in binding pockets.
Scope of this Guide: This protocol covers the de novo synthesis of the unstable intermediate 2-(furan-3-yl)ethan-1-amine and its subsequent conversion into stable amides and sulfonamides.
Part 2: Retrosynthetic Analysis & Pathway Design
To access the target amides/sulfonamides, we must first secure the amine intermediate.[1] Direct alkylation of furan is not viable due to polyalkylation and polymerization risks. The most robust route utilizes a Henry Reaction (Nitroaldol) followed by a Hydride Reduction .
Logic Flow (Graphviz Diagram)
Figure 1: Retrosynthetic logic flow prioritizing ring preservation.
Part 3: Critical Precursor Synthesis
Protocol A: Synthesis of this compound
Challenge: The furan ring is acid-sensitive (ring opening to diketones) and prone to hydrogenation (forming tetrahydrofuran). Solution: Use Lithium Aluminum Hydride (LiAlH4) for reduction. Avoid catalytic hydrogenation (H₂/Pd-C) unless strictly controlled, as it often reduces the furan double bonds.
Step 1: Henry Condensation
Reaction: 3-Furaldehyde + Nitromethane
-
Reagents:
-
3-Furaldehyde (1.0 eq)
-
Nitromethane (solvent/reagent, 10 eq)
-
Ammonium Acetate (0.4 eq)
-
-
Procedure:
-
Dissolve 3-furaldehyde in nitromethane.
-
Add ammonium acetate.
-
Reflux (approx. 100°C) for 2–4 hours. Monitor by TLC (the product is usually a bright yellow solid/oil).
-
Workup: Cool to RT. Partition between EtOAc and water.[2] Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc).
-
Checkpoint: Product should be a yellow crystalline solid.
-
Step 2: Hydride Reduction
Reaction: 3-(2-Nitrovinyl)furan
-
Reagents:
-
LiAlH4 (4.0 eq)
-
Anhydrous THF (0.1 M concentration)
-
-
Procedure:
-
Safety: Purge flask with Argon. LiAlH4 is pyrophoric.
-
Suspend LiAlH4 in dry THF at 0°C.
-
Add the nitrostyrene (dissolved in minimal THF) dropwise to the LiAlH4 suspension. Exothermic.
-
Reflux for 4–6 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).
-
Filter the granular white precipitate through Celite.
-
Concentrate the filtrate to obtain the crude amine.
-
-
Storage: The free amine is prone to oxidation (darkening). Use immediately or store as the HCl salt (precipitated from Et₂O/HCl).
Part 4: Derivatization Protocols
Protocol B: Amide Synthesis (HATU Coupling)
Best for coupling with complex or chiral carboxylic acids.
Mechanism: HATU generates an active ester (OBt) that reacts rapidly with the amine, minimizing exposure of the furan ring to acidic byproducts.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
DMF (Anhydrous)
Step-by-Step:
-
Dissolve the Carboxylic Acid in DMF (0.2 M).
-
Add DIPEA and stir for 5 mins.
-
Add HATU.[3] The solution may turn yellow/orange. Stir for 10 mins to form the activated ester.
-
Stir at Room Temperature for 2–12 hours.
-
Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ (2x), Water (1x), and Brine (1x).
-
Note: Avoid 1M HCl washes if possible. If acid wash is required for removing DIPEA, use dilute citric acid (5%) and keep contact time short (<5 mins).
-
-
Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).
Protocol C: Sulfonamide Synthesis
Best for creating robust, lipophilic analogues.
Reagents:
-
Sulfonyl Chloride (R-SO₂Cl) (1.1 eq)
-
This compound (1.0 eq)
-
Triethylamine (TEA) or Pyridine (2.5 eq)
-
DCM (Dichloromethane) (Anhydrous)
Step-by-Step:
-
Dissolve the amine and TEA in DCM at 0°C.
-
Add the Sulfonyl Chloride dropwise (neat or in DCM).
-
Allow to warm to RT and stir for 4 hours.
-
Workup: Wash with water and brine. Dry over MgSO₄.[5]
-
Purification: Recrystallization is often sufficient. If chromatography is needed, avoid acidic modifiers in the eluent.
Part 5: Data Presentation & Quality Control
Characterization Markers (NMR)
When validating the structure, look for these specific signals. The 3-substituted furan has a distinct pattern compared to 2-substituted furans.
| Proton Position | Chemical Shift (δ ppm, CDCl₃) | Multiplicity | Diagnostic Feature |
| Furan H-2 | 7.35 – 7.40 | Singlet (br) | Most deshielded, adjacent to oxygen. |
| Furan H-5 | 7.20 – 7.25 | Doublet/Multiplet | Adjacent to oxygen. |
| Furan H-4 | 6.25 – 6.35 | Doublet/Multiplet | Shielded beta-proton. |
| Linker α-CH₂ | 3.40 – 3.60 | Quartet/Triplet | Adjacent to Amide/Sulfonamide N. |
| Linker β-CH₂ | 2.60 – 2.80 | Triplet | Adjacent to Furan ring. |
| Amide NH | 5.50 – 6.50 | Broad Singlet | Exchangeable with D₂O. |
Stability & Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Black Tar during workup | Acid-catalyzed polymerization of furan. | Ensure all aqueous washes are neutral or basic (NaHCO₃). Avoid strong acid washes. |
| Low Yield in Reduction | Ring saturation (formation of tetrahydrofuran). | Switch from H₂/Pd to LiAlH4. Ensure reaction temperature does not exceed 65°C (THF reflux). |
| Product degradation on Silica | Silica gel acidity. | Pre-treat silica column with 1% Et₃N in Hexane before loading sample. |
Part 6: Experimental Workflow Diagram
Figure 2: Optimized workflow for amide coupling minimizing acid exposure.
References
-
Bioisosteric Applications of Furan
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
-
Henry Reaction on Furans
-
Ballini, R., et al. (2005). Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives. Current Organic Chemistry. Link
-
-
Reduction of Nitrostyrenes (LiAlH4 vs Catalytic Hydrogenation)
-
Jang, Y. J., et al. (1989). Selective reduction of nitroalkenes to nitroalkanes with sodium borohydride in methanol. Tetrahedron Letters. Link (Contextual reference for selectivity).
-
-
Amide Coupling Reagents (HATU)
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
-
Furan Ring Stability
-
Keay, B. A. (1987). Polymerization of furans in acidic media. Canadian Journal of Chemistry. Link
-
Sources
Application Notes and Protocols for Amine Group Protection of 3-Furanethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious selection and application of protecting groups are paramount to achieving desired molecular architectures. 3-Furanethanamine, a valuable building block incorporating a reactive primary amine and a furan scaffold, presents a classic case where transient masking of the amine's nucleophilicity is essential for selective transformations at other sites of the molecule or to prevent undesirable side reactions.
This comprehensive guide provides a detailed exploration of suitable reagents and robust protocols for the protection of the primary amine functionality of 3-furanethanamine. The methodologies discussed herein are selected based on their reliability, efficiency, and compatibility with the inherent chemical nature of the furan ring. We will delve into the mechanistic underpinnings of these protective strategies, offering not just a set of instructions, but a deeper understanding of the "why" behind the "how."
Strategic Considerations for Protecting 3-Furanethanamine
The primary amine of 3-furanethanamine is a potent nucleophile and a base, necessitating its protection to avoid interference in a wide array of synthetic transformations.[1] The choice of a suitable protecting group is governed by several critical factors:
-
Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields with readily available and cost-effective reagents.
-
Orthogonality: In more complex syntheses, the chosen protecting group should be removable under conditions that do not cleave other protecting groups present in the molecule.[2][3][4]
-
Furan Ring Integrity: The furan moiety is susceptible to degradation under strongly acidic or certain reductive conditions.[5][6][7] Therefore, the chosen protection and, more critically, deprotection conditions must be compatible with the stability of the furan ring.
This guide will focus on three of the most widely employed and versatile amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
I. The tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and its clean, acid-mediated removal.[8][9]
Rationale for Use with 3-Furanethanamine
The Boc group is stable under a wide range of non-acidic conditions, including basic hydrolysis and many organometallic reactions. Its removal under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is generally mild enough to be compatible with the furan ring, although careful optimization is recommended to prevent any potential acid-catalyzed degradation.[9][10][11]
Experimental Protocols
A. Boc-Protection of 3-Furanethanamine
This protocol describes the straightforward protection of the primary amine of 3-furanethanamine using di-tert-butyl dicarbonate (Boc₂O).
-
Reaction Scheme:
Caption: Boc-Protection of 3-Furanethanamine.
-
Step-by-Step Protocol:
-
Dissolve 3-furanethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water.[8]
-
Add a base, typically triethylamine (TEA, 1.5 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq) if using an aqueous co-solvent.
-
To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, if using an organic solvent, wash the reaction mixture with water and brine. If using an aqueous co-solvent, extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude N-Boc-3-furanethanamine.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
B. Boc-Deprotection to Regenerate 3-Furanethanamine
The removal of the Boc group is typically achieved with strong acids.
-
Reaction Scheme:
Caption: Boc-Deprotection of N-Boc-3-furanethanamine.
-
Step-by-Step Protocol (TFA Method):
-
Dissolve the N-Boc-3-furanethanamine (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
To isolate the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the trifluoroacetate salt.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 3-furanethanamine.
-
-
Step-by-Step Protocol (HCl Method):
-
Dissolve the N-Boc-3-furanethanamine (1.0 eq) in a minimal amount of a suitable solvent like dioxane or ethyl acetate.
-
Add a solution of 4 M HCl in dioxane or ethyl acetate and stir at room temperature for 1-4 hours.[11]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
To obtain the free amine, partition the residue between an organic solvent and a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃), separate the layers, and process the organic phase as described above.
-
| Protecting Group | Protection Reagents | Deprotection Conditions | Furan Ring Compatibility |
| Boc | Boc₂O, Base (e.g., TEA, NaHCO₃) | Strong Acid (TFA, HCl) | Generally good, but optimization to avoid prolonged exposure to strong acid is recommended. |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃, TEA) | Catalytic Hydrogenolysis (H₂, Pd/C) | Caution is advised as some furan derivatives can undergo ring hydrogenation or opening. |
| Fmoc | Fmoc-Cl or Fmoc-OSu, Base | Base (e.g., Piperidine in DMF) | Excellent, as the basic deprotection conditions are mild towards the furan ring. |
II. The Benzyloxycarbonyl (Cbz) Group: Removable by Hydrogenolysis
The Cbz group is another cornerstone of amine protection, valued for its stability to both acidic and basic conditions.[12][13] Its removal via catalytic hydrogenolysis offers an orthogonal deprotection strategy to the acid-labile Boc group.[14][15]
Rationale for Use with 3-Furanethanamine
The stability of the Cbz group under a broad range of conditions makes it an attractive choice. However, a critical consideration is the potential for hydrogenation of the furan ring during the deprotection step. While catalytic hydrogenation is the standard method for Cbz removal, it can also reduce the double bonds within the furan ring. Therefore, careful selection of the catalyst and reaction conditions is crucial to achieve selective deprotection.
Experimental Protocols
A. Cbz-Protection of 3-Furanethanamine
-
Reaction Scheme:
Sources
- 1. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. scispace.com [scispace.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. total-synthesis.com [total-synthesis.com]
- 13. researchgate.net [researchgate.net]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols for Microwave-Assisted Synthesis with 2-(Furan-3-yl)ethan-1-amine
Introduction: The Strategic Value of the Furan Moiety and Accelerated Synthesis
In the landscape of modern medicinal chemistry and drug development, the furan scaffold holds a privileged position. Its unique electronic properties, including its electron-rich nature and aromaticity, allow for diverse interactions with biological targets.[1] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects, making them a cornerstone for the synthesis of novel therapeutic agents.[1] 2-(Furan-3-yl)ethan-1-amine, in particular, serves as a versatile building block, offering a reactive primary amine for the construction of a variety of pharmacologically relevant structures such as amides, pyrazoles, and other complex heterocycles.
Conventional synthetic methods often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times, improve product yields, and enhance the purity of the final compounds.[2][3] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in microwave-assisted synthesis. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the exploration of novel chemical space.
Core Principles of Microwave-Assisted Synthesis with this compound
The efficiency of microwave-assisted reactions hinges on the ability of the reactants and solvent to absorb microwave energy. The primary amine of this compound, along with polar solvents and reagents, effectively couples with the microwave field, leading to rapid and uniform heating. This localized heating accelerates reaction rates by overcoming activation energy barriers more efficiently than conventional heating methods.
Causality in Experimental Design:
-
Solvent Selection: The choice of solvent is critical. Polar solvents such as ethanol, dimethylformamide (DMF), and water are excellent microwave absorbers and are often employed in these syntheses.[4] Solvent-free reactions are also highly effective, particularly when the reactants themselves are polar.
-
Catalyst Choice: The selection of an appropriate catalyst can significantly influence the reaction outcome. For instance, in amide bond formation, coupling agents are often necessary.[5] In the synthesis of heterocyclic systems, acid or base catalysts may be required to facilitate key cyclization steps.
-
Power and Temperature Control: Modern microwave reactors allow for precise control over reaction temperature and power. This is crucial for preventing decomposition of sensitive starting materials and for ensuring reproducible results.
Experimental Protocols
Protocol 1: Microwave-Assisted Amide Synthesis
This protocol describes a general procedure for the coupling of this compound with a carboxylic acid to form the corresponding amide. Amide bonds are fundamental linkages in a vast array of biologically active molecules.
Workflow for Microwave-Assisted Amide Synthesis:
Figure 1: General workflow for microwave-assisted amide synthesis.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or similar coupling reagent[5]
-
Dimethylformamide (DMF)
-
Microwave reactor with sealed vessel capabilities
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
To a 10 mL microwave reaction vessel, add this compound (1.0 mmol), the desired carboxylic acid (1.1 mmol), and EDC (1.2 mmol).
-
Add 3 mL of DMF to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Data Presentation: Exemplary Amide Synthesis Parameters
| Carboxylic Acid Partner | Temperature (°C) | Time (min) | Typical Yield (%) |
| Benzoic Acid | 120 | 15 | 85-95 |
| Acetic Acid | 100 | 10 | 90-98 |
| 4-Chlorobenzoic Acid | 120 | 20 | 80-90 |
Protocol 2: Microwave-Assisted Synthesis of Pyrazole Derivatives
Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[3][6] This protocol outlines a potential pathway for the synthesis of a pyrazole derivative starting from this compound. This would typically involve a multi-step sequence where the amine is first converted to a hydrazine derivative, followed by cyclization with a 1,3-dicarbonyl compound. A more direct, albeit speculative, three-component reaction is presented here for efficiency.
Conceptual Pathway for Pyrazole Synthesis:
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave assisted synthesis of some novel 2-pyrazoline derivatives as possible antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
functionalization of the furan ring in 3-furanethanamine scaffolds
Application Note: High-Fidelity Functionalization of 3-Furanethanamine Scaffolds
Executive Summary
The 3-furanethanamine scaffold represents a critical bioisostere for histamine and tryptamine in CNS drug discovery. However, its chemical manipulation is notoriously difficult due to two competing failure modes: (1) Acid-catalyzed ring opening (the "furfuryl alcohol" pathway) and (2) Amine-mediated catalyst poisoning or non-specific quenching.
This guide provides a validated roadmap for functionalizing this scaffold. Unlike standard aromatic chemistry, furan functionalization requires strictly non-acidic conditions and precise directing group strategies to distinguish between the C-2 (kinetic) and C-5 (thermodynamic) positions.
Part 1: Strategic Analysis & Substrate Stability
The Stability Paradox
The furan ring is electron-rich (excess
-
Rule #1: Avoid aqueous acids (HCl, H₂SO₄) entirely.
-
Rule #2: If Lewis acids are required, use mild, oxophilic variants (e.g., Zn(OTf)₂) in anhydrous polar aprotic solvents (DMF, DMAc) which stabilize the furan dipole.
The Amine "Handle"
The free ethylamine tail is a liability if left unprotected (catalyst poison) but a powerful tool if masked.
-
Recommendation: Protect the amine as a Boc-carbamate or Phthalimide .
-
Strategic Advantage: A Boc-group can act as a Weak Coordinating Group (WCG), directing lithiation to the C-2 position via the Complex Induced Proximity Effect (CIPE).
Part 2: Decision Matrix & Workflow
The following decision tree dictates the experimental approach based on the desired substitution pattern and functional group tolerance.
Figure 1: Strategic decision tree for regioselective functionalization. Note that C-2 is accessed via directed lithiation, while C-5 is often favored in transition-metal catalysis due to steric clearance from the C-3 side chain.
Part 3: Detailed Experimental Protocols
Protocol A: C-2 Regioselective Lithiation (The "CIPE" Method)
Target: Introduction of alkyl, acyl, or halogen groups at the C-2 position (adjacent to the ethylamine chain). Mechanism: The Boc-protected nitrogen coordinates lithium, bringing the base into proximity with the C-2 proton (Kinetic Deprotonation).
Materials:
-
Substrate: N-Boc-3-(2-aminoethyl)furan
-
Reagent: n-Butyllithium (2.5 M in hexanes)
-
Solvent: Anhydrous THF (freshly distilled or from SPS)
-
Electrophile: Methyl iodide, DMF, or Iodine.
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add N-Boc-3-(2-aminoethyl)furan (1.0 equiv) and anhydrous THF (0.1 M concentration).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone). Critical: Furan-2-lithio species are unstable above -40°C and can ring-open.
-
Metalation: Add n-BuLi (1.1 equiv) dropwise over 10 minutes. The solution often turns yellow.
-
Incubation: Stir at -78°C for 1 hour. The CIPE effect directs deprotonation to C-2.
-
Trapping: Add the Electrophile (1.2 equiv) dissolved in minimal THF.
-
Quench: Allow to warm to 0°C over 2 hours, then quench with sat. NH₄Cl.
-
QC Check: 1H NMR should show the loss of the C-2 proton signal (typically a doublet at ~7.3 ppm) and retention of the C-5 signal.
Protocol B: C-5 Direct Arylation (Pd-Catalyzed)
Target: Biaryl formation at the less hindered C-5 position. Mechanism: Concerted Metallation-Deprotonation (CMD). The bulky C-3 side chain sterically hinders the Pd catalyst from accessing C-2, favoring C-5.
Materials:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: S-Phos or Tedicyp (10 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv) - Avoid strong alkoxides to prevent ring degradation.
-
Solvent: DMAc (Dimethylacetamide) - Stabilizes the Pd intermediate.
Step-by-Step:
-
Mix: In a pressure vial, combine Substrate (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂, Ligand, and Base.
-
Purge: Evacuate and backfill with Argon (3x).
-
Solvation: Add anhydrous DMAc (0.2 M).
-
Reaction: Heat to 100°C for 12-16 hours. Note: Higher temps (>130°C) increase risk of polymerization.
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water (3x) to remove DMAc.
Part 4: Data & Validation
Reagent Compatibility Table
The following table summarizes compatible reagents for 3-furanethanamine, highlighting the "Forbidden" reagents that cause ring destruction.
| Reagent Class | Example | Compatibility | Mechanism of Failure/Success |
| Strong Acids | HCl, H₂SO₄, TFA | FORBIDDEN | Instant ring opening to 1,4-dicarbonyls. |
| Lewis Acids | AlCl₃, BF₃·OEt₂ | Poor | Polymerization/Tarring. |
| Mild Lewis Acids | Zn(OTf)₂, Sc(OTf)₃ | Good | Compatible in anhydrous conditions. |
| Bases | n-BuLi, t-BuLi | Excellent | Stable at -78°C; requires amine protection. |
| Oxidants | KMnO₄, CrO₃ | Forbidden | Oxidative cleavage of the furan ring. |
| Pd Catalysts | Pd(OAc)₂/Phosphine | Excellent | Best for C-H activation (arylation).[1] |
Self-Validating QC System
To ensure the protocol worked without destroying the scaffold, perform these checks:
-
The "Aromatic Window" Check (1H NMR):
-
Pass: Distinct signals between 6.0–8.0 ppm.
-
Fail: Appearance of broad multiplets at 2.0–4.0 ppm (indicates ring opening to aliphatic chains).
-
-
Regiochemistry Verification (NOE):
-
Irradiate the side-chain methylene protons.
-
C-2 Substitution: NOE observed only at the C-4 proton.
-
C-5 Substitution: NOE observed at the C-2 proton (strong) and C-4 proton (weak).
-
References
-
Mechanisms of Furan Ring Opening
-
Regioselective Functionalization (C-H Activation & Lithiation)
-
Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization. (2010). Organometallics.
-
Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization.[6] (2012).[6] J. Am. Chem. Soc.
-
Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides.[7] (2011). PMC - NIH.
-
-
Synthesis of 3-Furanethanamine Derivatives
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective synthesis of multisubstituted furans via metalloradical cyclization of alkynes with α-diazocarbonyls: construction of functionalized α-oligofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
preventing oxidation of furan ring during amine synthesis
Technical Support Case #4492: Chemoselectivity in Furan-Amine Synthesis
Subject: Prevention of Furan Ring Oxidation, Opening, and Saturation During Amine Generation.
Executive Summary: The Furan Paradox
The furan ring presents a unique synthetic challenge: it is
-
Oxidative Ring Opening (Achmatowicz-type): Exposure to oxidants or even atmospheric oxygen under acidic conditions can cleave the ring into 1,4-dicarbonyls.[1]
-
Acid-Catalyzed Polymerization: The "furfuryl alcohol" resinification pathway turns reaction mixtures into insoluble black tar.[1]
This guide provides three validated protocols to generate amines while preserving the furan core, moving from the most common method (Reductive Amination) to highly specific alternatives.
Critical Failure Analysis: Why Your Reaction Failed
Before selecting a protocol, identify your failure mode using this diagnostic workflow.
Figure 1: Diagnostic decision tree for furan instability.
Protocol A: Reductive Amination (The Gold Standard)
Best For: Converting furan-aldehydes (e.g., furfural) to secondary/tertiary amines.[1]
The Risk: The imine formation requires acid catalysis, but acid triggers furan polymerization.
The Solution: Use Sodium Triacetoxyborohydride (STAB) .[1][2][3] Unlike NaCNBH
Optimized Protocol
-
Stoichiometry: 1.0 eq Aldehyde + 1.1 eq Amine + 1.4 eq STAB.[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[1] Avoid Methanol (reacts with STAB).[1][2]
-
Acid Control (Crucial):
-
If using a free amine: Add Acetic Acid (AcOH) (1.0 eq).[1]
-
Why? You need just enough acid to catalyze imine formation, but excess acid will polymerize the furan. STAB buffers itself, but the initial AcOH kick-starts the imine.
-
-
Procedure:
-
Mix Aldehyde and Amine in DCE under Argon.
-
Add AcOH (1 eq).[1] Stir 30 mins (Imine formation).
-
Cool to 0°C. Add STAB portion-wise.
-
Warm to RT and stir overnight.
-
-
Quench (The "Tar Prevention" Step):
Data: Reducing Agent Selectivity
| Reagent | pH Range | Furan Stability | Risk Factor |
| Na(OAc) | 4.0 - 5.0 | High | Low.[1] Best balance of activity/stability. |
| NaCNBH | 3.0 - 4.0 | Moderate | Toxic cyanide byproduct; requires lower pH.[1] |
| NaBH | > 7.0 | Low | Too basic; reduces aldehyde to alcohol before amine forms.[1] |
| H | Neutral | Very Low | High risk of reducing the furan ring to THF. |
Protocol B: The Staudinger Reduction (The "No-Hydrogen" Route)
Best For: Synthesizing primary amines where the precursor is an alkyl halide or alcohol.
The Logic: Avoids all reducing agents and acids. It converts an Azide (-N
Workflow
-
Precursor Synthesis: Convert furan-alcohol to furan-azide (via mesylate or Mitsunobu).[1]
-
Reaction:
-
Mechanism: PPh
attacks the azide to form a phosphazide, which loses N to form an iminophosphorane.[1][4] Water hydrolyzes this to the amine and PPh =O.[5] -
Advantage: Zero risk of ring hydrogenation or oxidative opening.[1]
Protocol C: Catalytic Hydrogenation (Selectivity Control)
Best For: Industrial scale-up where STAB is too expensive.[1]
The Challenge: Standard catalysts (Pd/C, PtO
Catalyst Selection Matrix
| Catalyst System | Selectivity | Notes |
| Raney Nickel | High | Preferred for furan-nitrile reduction.[1] Less active toward the furan C=C bond than Pd [3]. |
| Rh/Al | High | Excellent for reductive amination with aqueous ammonia [4].[1][6] |
| Pd/C (Unpoisoned) | Poor | Will saturate the ring to Tetrahydrofuran.[1] |
| Pd/BaSO | Moderate | "Rosenmund" style poisoning can deactivate the catalyst enough to spare the ring. |
FAQ & Troubleshooting
Q: My reaction mixture turned black and viscous. What happened? A: You likely triggered acid-catalyzed polymerization.[1]
-
Diagnosis: Did you use strong acid (HCl) or excess Lewis acid?
-
Fix: Switch to the STAB protocol (Protocol A).[1] Ensure you neutralize the reaction with bicarbonate immediately upon completion. Do not let the acidic mixture sit in air.
Q: I see a new peak in NMR at
-
Diagnosis: You reduced the furan to a tetrahydrofuran.
-
Fix: If using hydrogenation, switch from Pd/C to Raney Nickel or Rhodium.[1] If using Borohydride, ensure you aren't using harsh conditions or transition metal additives that catalyze ring reduction.[1]
Q: My product decomposed during column chromatography. A: Furan-amines are sensitive to silica gel (which is acidic).[1]
-
Fix: Pre-treat your silica gel column with 1-2% Triethylamine (Et
N) in the eluent.[1] This neutralizes the silica acid sites and prevents ring degradation during purification.
References
-
Abdel-Magid, A. F., et al. (1996).[1][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Gololobov, Y. G., & Kasukhin, L. F. (1992).[1] "Recent advances in the Staudinger reaction." Tetrahedron, 48(8), 1353-1406.[1]
-
Nagaraja, B. M., et al. (2011).[1] "Selective hydrogenation of furfural to furfuryl alcohol over Ni/MgO catalysts." Catalysis Communications.
-
Li, X., et al. (2021).[1] "Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen." Green Chemistry.
Sources
- 1. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 2. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Staudinger Reaction [organic-chemistry.org]
- 5. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 6. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
storage stability of 2-(furan-3-yl)ethan-1-amine free base vs HCl salt
Subject: Storage Stability & Handling Guide for 2-(furan-3-yl)ethan-1-amine Ticket ID: TCH-FUR-3-ETH Responder: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are likely accessing this guide because your sample of This compound (Free Base) has turned from a clear oil into a brown/black viscous liquid or gum.[1]
The Verdict: The Free Base is inherently unstable due to the synergistic reactivity of the electron-rich furan ring and the nucleophilic primary amine.[1] For any storage duration exceeding 48 hours, this compound must be converted to its Hydrochloride (HCl) salt .[1]
This guide details the degradation mechanism, provides a rescue protocol for degrading samples, and outlines strict storage requirements.[1]
Module 1: The Core Conflict (Why is my sample degrading?)
The instability of this compound arises from two competing reactive centers within the molecule.[1]
-
The Furan Ring (Oxidative Liability): Furan is an electron-rich aromatic heterocycle.[1] It is highly susceptible to photo-oxidation and reaction with singlet oxygen.[1] This leads to ring-opening, forming reactive dicarbonyls (e.g., 1,4-dicarbonyls) which rapidly polymerize into dark tars.[1]
-
The Primary Amine (Nucleophilic Liability): The amine end-group (
) is basic.[1] It readily absorbs atmospheric to form carbamates.[1] More critically, in the free base form, the amine can act as a nucleophile, attacking oxidized furan intermediates, accelerating the formation of complex polymers (Maillard-type browning).[1]
Visualizing the Degradation Pathway The following diagram illustrates why the Free Base degrades while the HCl salt remains stable.
Figure 1: Mechanistic comparison of Free Base degradation versus HCl Salt stabilization.[1]
Module 2: Comparative Data & Specifications
Use this table to verify which form you currently possess and its expected behavior.[1]
| Feature | Free Base | Hydrochloride Salt (HCl) |
| CAS Number | 157218-44-X (Generic) / 71368-80-4 | 1989672-71-0 |
| Physical State | Clear to Yellow Oil | White to Off-White Solid |
| Stability | Poor. Degrades in air/light < 24h.[1] | High. Stable for years if dry.[1] |
| Hygroscopicity | Absorbs | Hygroscopic (absorbs moisture) |
| Storage Temp | -20°C (Required) | 4°C (Acceptable), -20°C (Ideal) |
| Handling | Inert gas (Argon/Nitrogen) only.[1] | Standard benchtop (brief exposure). |
Module 3: Troubleshooting & Rescue Protocols
Scenario A: "I have the Free Base and it is turning yellow."
Status: Early stage oxidation.[1] Action: Immediately convert to HCl salt.[1] Do not distill unless necessary (heat accelerates furan decomposition).[1]
Scenario B: "I have the Free Base and it is black/tarry."
Status: Advanced polymerization.[1] Action: If >10% of the mass is tar, the sample is likely compromised.[1] You may attempt an acid-base extraction, but yield will be low.[1]
Protocol: Conversion of Free Base to HCl Salt
Rationale: Protonating the amine (
Reagents:
-
Anhydrous Diethyl Ether or 1,4-Dioxane.[1]
-
4M HCl in Dioxane (commercial solution).[1]
-
Avoid: Aqueous HCl (water is difficult to remove without heating).[1]
Step-by-Step:
-
Dissolution: Dissolve the Free Base (oil) in 10 volumes of anhydrous Diethyl Ether.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.05 equivalents of 4M HCl in Dioxane.[1]
-
Precipitation: A white solid should precipitate immediately.[1]
-
Filtration: Filter the solid under an inert atmosphere (nitrogen blanket) if possible.[1]
-
Washing: Wash the filter cake with cold, anhydrous ether to remove any unreacted free base or oxidized impurities.[1]
-
Drying: Dry under high vacuum at room temperature.
-
Warning: Do not heat above 40°C during drying.[1]
-
Module 4: Storage Decision Tree
Follow this logic flow to ensure sample integrity.
Figure 2: Decision tree for incoming sample handling.[1]
Frequently Asked Questions (FAQ)
Q: Can I store the Free Base in DMSO? A: No. DMSO is an oxidant (mild).[1] Storing furan-containing amines in DMSO can lead to N-oxides or gradual ring oxidation over time.[1] If you must make a stock solution, use degassed Acetonitrile or Methanol and use it immediately.[1]
Q: Why did my HCl salt turn pink? A: This indicates trace auto-oxidation, likely due to moisture ingress allowing partial hydrolysis or deprotonation.[1] If the color is faint, the purity is likely still >95%.[1] Verify with NMR. If it is dark red/brown, recrystallize from Ethanol/Ether.[1]
Q: Is the furan ring stable to the HCl used in salt formation? A: Generally, yes, provided the exposure is short and temperature is low.[1] Furan is acid-sensitive (ring-opening hydrolysis), but this usually requires strong aqueous acid and heat.[1] By using anhydrous HCl in organic solvent at 0°C, you kinetically favor salt formation over ring degradation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15721844, this compound.[1] Retrieved from [Link][1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122164396, this compound hydrochloride.[1] Retrieved from [Link][1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Furan.[1][2] (General Furan Stability Data). Retrieved from [Link]
Sources
Technical Support Center: Purification of Volatile Furan Amines by Flash Chromatography
Welcome to the technical support center for the purification of volatile furan amines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this class of molecules. Volatile furan amines combine the handling difficulties of low molecular weight compounds with the chromatographic complexities of basic amines and the potential instability of the furan ring. This resource provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Troubleshooting Guide: From Tailing Peaks to Vanishing Product
This section addresses specific, common problems encountered during the flash chromatography of volatile furan amines. Each issue is broken down into its probable causes and a series of actionable solutions.
Problem 1: Poor or No Recovery of the Target Compound
You've completed the purification, but upon analysis of the collected fractions, your volatile furan amine is either present in very low quantities or has vanished entirely.
Probable Causes:
-
Evaporative Loss: The high volatility of the compound leads to significant loss during sample preparation (dry loading) and, most commonly, during post-column solvent removal via rotary evaporation.[1]
-
Irreversible Adsorption: The basic amine functionality can interact so strongly with the acidic silanol groups on a standard silica gel stationary phase that it becomes permanently bound to the column.[2][3]
-
Compound Degradation: The furan ring may be unstable under the conditions of the purification, particularly if the silica gel is acidic or if the mobile phase is incompatible.[4][5]
Solutions & Protocols:
-
Mitigate Evaporative Loss During Sample Loading:
-
Action: Opt for a "wet load" or a carefully executed "dry load" using a high-boiling point solvent or an inert support like Celite.
-
Why: Standard dry loading involves rotary evaporation, which will remove your volatile product along with the solvent.[6]
-
Protocol: Dry Loading onto Celite for Volatile Compounds
-
Dissolve your crude sample in a minimal amount of a low-boiling solvent (e.g., dichloromethane).
-
Add Celite (typically 2-3 times the mass of your crude sample) to the solution.
-
Gently swirl the flask to create a slurry. Do NOT place it on a rotary evaporator.
-
Allow the solvent to evaporate slowly in a well-ventilated fume hood at ambient temperature, with occasional swirling, until a free-flowing powder is obtained.
-
Carefully layer this powder on top of your column bed.[6]
-
-
-
Minimize Loss During Post-Column Evaporation:
-
Action: Avoid using high vacuum and excessive heat. Use a rotary evaporator with reduced vacuum strength and a room temperature water bath.[1]
-
Why: High vacuum drastically lowers the boiling point of your compound, causing it to co-evaporate with the solvent.
-
Expert Tip: Consider adding a high-boiling "keeper" solvent like toluene to your collected fractions before evaporation. The bulk of the chromatography solvent will evaporate first, leaving your compound dissolved in the less volatile keeper solvent.
-
-
Prevent Irreversible Adsorption:
-
Action: Deactivate the silica gel by using a mobile phase containing a competing base or switch to a different stationary phase.[2]
-
Why: A competing base like triethylamine (TEA) or ammonium hydroxide will occupy the acidic silanol sites, preventing your target amine from binding irreversibly.[2][3] (See "Problem 2" for detailed mobile phase strategies).
-
Alternative Stationary Phases: Consider using an amine-functionalized silica column, which has a deactivated surface tailored for basic compounds, or reversed-phase C18 silica.[3][7]
-
Problem 2: Significant Peak Tailing or Streaking
Your compound elutes from the column, but the peak is broad and asymmetrical, with a long "tail." This leads to poor separation from impurities and excessively dilute fractions.
Probable Causes:
-
Secondary Interactions with Stationary Phase: This is the most common cause. The basic amine lone pair engages in a strong acid-base interaction with acidic silanol groups on the silica surface. This creates a secondary, non-ideal retention mechanism that causes tailing.[8][9]
-
Column Overload: Injecting too much sample for the column size can saturate the stationary phase, leading to poor peak shape.[9]
-
Inappropriate Mobile Phase: The solvent system may not be strong enough or may not be optimized to disrupt the secondary interactions causing the tailing.
Solutions & Protocols:
-
Modify the Mobile Phase:
-
Action: Add a small percentage of a volatile base to your mobile phase.
-
Why: This is the most direct way to solve tailing on standard silica. The modifier competes with your analyte for the active silanol sites.[2]
-
Recommended Modifiers (Normal Phase):
-
Triethylamine (TEA): Add 0.1-1% (v/v) to both the weak and strong solvents of your gradient. TEA is effective and volatile, making it easier to remove later.[2]
-
Ammonium Hydroxide (NH₄OH): A 1-2% addition of a 2M solution of ammonia in methanol to the polar component of your mobile phase (e.g., methanol) is also highly effective.[3][10]
-
-
-
Select an Appropriate Stationary Phase:
-
Action: If tailing persists, switch from standard silica gel to a more inert or specialized phase.
-
Why: Sometimes, mobile phase modifiers are not enough. A different stationary phase changes the primary interaction mechanism, eliminating the cause of tailing.[2][3]
-
Decision Workflow: The following diagram can guide your selection process.
Caption: Decision tree for troubleshooting peak tailing.
-
-
Reduce Sample Load:
-
Action: Decrease the amount of crude material loaded onto the column. A general rule of thumb is a 1-5% loading capacity by weight (e.g., 100-500 mg on a 10 g column).
-
Why: Overloading the column leads to a non-linear response and peak distortion.[9]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, more foundational questions about setting up a successful purification for volatile furan amines.
Q1: What is the best all-around stationary phase for volatile furan amines?
Answer: There is no single "best" phase, but amine-functionalized silica is often the most trouble-free starting point for normal-phase chromatography.[3] It has a surface that is already passivated against strong interactions with basic compounds, which often provides excellent peak shape without the need for mobile phase additives.[3] This simplifies the process and eliminates the need to later remove additives like TEA.
| Stationary Phase | Pros | Cons | Best For |
| Standard Silica Gel | Inexpensive, widely available, vast literature.[7] | Acidic surface causes tailing and potential degradation of amines.[2] | Neutral or very weakly basic compounds. |
| Amine-Functionalized Silica | Excellent peak shape for basic amines, no need for mobile phase additives.[3] | More expensive than standard silica. | Most basic furan amines, especially in methods development. |
| Reversed-Phase (C18) | Good for more polar amines, offers different selectivity.[2] | Requires aqueous mobile phases which can be harder to evaporate. | Polar furan amines or when normal phase fails to give separation. |
| Alumina (Basic/Neutral) | Can be a good alternative to silica for acid-sensitive compounds.[4] | Lower resolution and surface area compared to silica. | Robust, less polar amines where silica causes degradation. |
Q2: How do I select and optimize the mobile phase?
Answer: Mobile phase selection is critical for achieving separation. The goal is to find a solvent system that provides a retention factor (Rf) of ~0.2-0.4 for your target compound on TLC.
-
For Normal Phase (Silica, Amine-Silica):
-
Starting Point: A gradient of Ethyl Acetate (EtOAc) in Hexanes is the standard choice.[3][7]
-
For More Polar Amines: If your compound doesn't move from the baseline, switch to a stronger solvent system like Methanol (MeOH) in Dichloromethane (DCM).[7]
-
Additives: As discussed in the troubleshooting section, if using standard silica, always add 0.1-1% Triethylamine (TEA) or another volatile base to your solvents to prevent peak tailing.[2]
-
-
For Reversed Phase (C18):
-
Starting Point: A gradient of Acetonitrile (ACN) in Water is most common.
-
pH Adjustment: For amines, it is highly beneficial to make the mobile phase basic. Adjusting the pH to be ~2 units above the pKa of your amine will ensure it is in its neutral, free-base form. This increases its hydrophobicity and retention on the C18 column, leading to better separations.[2] Adding 0.1% TEA or ammonium hydroxide to both the water and acetonitrile is a common and effective strategy.[2]
-
Q3: My furan amine seems to be decomposing on the column. How can I confirm this and prevent it?
Answer: Furan rings can be sensitive to acid-catalyzed rearrangement or oxidation.[5][11] Standard silica gel is acidic and can act as a catalyst for degradation.[4]
-
Confirmation Protocol: TLC Stability Test
-
Spot your purified or crude sample onto a standard silica gel TLC plate.
-
Take a picture or note the initial spot.
-
Leave the plate on the benchtop for 1-2 hours.
-
Elute the plate as you normally would.
-
If you see new spots, streaking from the baseline that wasn't there initially, or a diminished main spot, your compound is likely unstable on silica.[4]
-
-
Prevention Strategies:
-
Deactivate the Silica: Use the mobile phase additive approach (0.5-1% TEA) to neutralize the silica surface.[2]
-
Change Stationary Phase: Switch to a more inert phase like amine-functionalized silica or reversed-phase C18.[3]
-
Work Quickly: Do not let the sample sit on the column for extended periods. Prepare everything in advance and run the purification without delay.
-
Overall Purification Workflow
The following diagram outlines the critical steps and decision points in a robust workflow for purifying volatile furan amines.
Caption: Recommended workflow for volatile furan amine purification.
References
-
King Group. (n.d.). Successful Flash Chromatography. University of Wisconsin-Madison, Department of Chemistry. [Link]
-
Restek Corporation. (n.d.). Advanced Capillary Column Technology Improves Analysis of Volatile Amines. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
Biotage. (2015). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
-
Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
-
Morgott, D. A., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Gallego, N., et al. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. MDPI. [Link]
-
Laskin, J., et al. (2018). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [Link]
-
ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. [Link]
-
Agilent. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
American Chemical Society. (2023). En Route to Furan-Fused Naphthopyrones: Formal Synthesis of the (+)-Lasionectrin and Its C12-Epimer. The Journal of Organic Chemistry. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Volatile Compounds. Department of Chemistry. [Link]
-
Reddit. (2023). Flash Column Chromatography with Ammonia: Your experiences please![Link]
-
Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. [Link]
-
Peterson, L. A. (2010). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]
-
ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?[Link]
-
ResearchGate. (2014). How can I isolate volatile compounds instead of using flash chromatography?[Link]
-
MDPI. (n.d.). Optimization of Calibration Strategies for the Quantification of Volatile Compounds in Virgin Olive Oil. [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]
-
ResearchGate. (2025). Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
- Google Patents. (n.d.).
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Relia. [Link]
-
Reddit. (2022). troubleshooring flash chromatography purification. [Link]
-
ResearchGate. (2025). Reduction of amines emission and their volatile degradation products. [Link]
-
ResearchGate. (2018). Anyone has tips on how to optimize a GC-MS system for highly volatile compounds?[Link]
-
Quora. (2022). Can volatile substances be purified by chromatography?[Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
MDPI. (n.d.). Solar-Light-Activated Photochemical Skin Injury Induced by Highly Oxygenated Compounds of Sosnovsky's Hogweed. [Link]
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
troubleshooting low yields in furan-3-ethylamine acylation
Topic: Troubleshooting Low Yields in Furan-3-ethylamine Acylation
Doc ID: TS-FUR-003 | Last Updated: 2025-10-24 Audience: Medicinal Chemists, Process Chemists
Executive Summary
Furan-3-ethylamine (2-(furan-3-yl)ethanamine) is a deceptively simple building block. While the primary amine is a competent nucleophile, the furan ring is an "Achilles' heel"—highly susceptible to acid-catalyzed ring opening, polymerization, and oxidation. Low yields in acylation are rarely due to the failure of the amide bond formation itself, but rather the degradation of the furan core during reaction or purification.
This guide isolates the three critical failure points: Substrate Integrity , Acid Management , and Stationary Phase Decomposition .
Module 1: Substrate Integrity (The "Black Tar" Scenario)
Symptom: The starting material is dark brown/black or the reaction mixture turns into an intractable tar immediately upon addition of reagents.
Root Cause: Oxidative Polymerization
Furan-3-ethylamine is an electron-rich aromatic system. Upon exposure to air and light, it undergoes autoxidation, forming radical species that cross-link into oligomers (tars). If your starting material is not colorless or pale yellow, your stoichiometric calculations are incorrect before you even begin.
Protocol: Reagent Rescue & Storage
Do not use dark oil directly.
-
Purification: Distill the amine under high vacuum (Kugelrohr) or pass a solution (in CH2Cl2) through a short pad of basic alumina.
-
Storage: Store as the HCl salt . The protonated amine is resistant to oxidation.
-
To generate free base in situ: Suspend the salt in the reaction solvent and add 1.05 equiv of DIPEA/TEA before adding the acylating agent.
-
Module 2: The Reaction (The "Acid Trap")
Symptom: TLC shows consumption of amine, but crude mass is low, and NMR shows loss of aromatic furan signals (peaks at ~7.4, 7.2, 6.3 ppm disappear or broaden).
Root Cause: Acid-Catalyzed Ring Opening
This is the most common failure mode. Standard acylation with acid chlorides generates stoichiometric HCl.
-
Mechanism: Protons protonate the furan ring (often at C2 or C5). This breaks aromaticity, allowing water (or nucleophiles) to attack, leading to ring opening and the formation of 1,4-dicarbonyls (e.g., levulinic aldehyde derivatives), which then polymerize.
Visualization: The Degradation Pathway
The following diagram illustrates how unbuffered acid destroys the furan core.
Figure 1: Acid-catalyzed degradation mechanism of furan derivatives.
Troubleshooting Protocols
Method A: Acid Chloride (High Risk, High Reward)
Use this only if the carboxylic acid is expensive or unreactive.
-
The Fix: You must maintain basicity throughout the addition.
-
Protocol:
-
Dissolve Furan-3-ethylamine (1.0 equiv) in CH2Cl2.
-
Add DIPEA or Triethylamine (2.5 equiv) . Note: You need >1 equiv to neutralize HCl and >1 equiv to keep the medium basic.
-
Cool to 0°C .
-
Add Acid Chloride dropwise.
-
Critical Check: Spot TLC immediately. If the baseline darkens, the reaction is too acidic or exothermic.
-
Method B: Coupling Agents (Recommended)
Use this for maximum yield and safety.
-
The Fix: Use EDC/HOBt or HATU. These generate neutral urea byproducts, preserving the furan ring.
-
Protocol:
Module 3: Purification (The "Silica Trap")
Symptom: The reaction looked clean on TLC, but after column chromatography, the yield dropped by 50%, and the product is contaminated with brown oil.
Root Cause: Acidic Silica Gel
Standard silica gel is slightly acidic (pH ~5-6). Furan derivatives can decompose on the column, especially if the elution is slow.
Protocol: Neutralization
-
Pre-treat Silica: Flush the column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.
-
Elution: Run the column with 0.5% TEA in the eluent.
-
Alternative: Use Neutral Alumina instead of silica gel.
Comparative Data: Yield Optimization
| Variable | Standard Conditions | Optimized Conditions | Impact on Yield |
| Base Stoichiometry | 1.0 equiv (vs Acid Chloride) | 2.5 equiv (DIPEA) | High: Prevents HCl accumulation. |
| Temperature | Room Temp | 0°C to -10°C | Medium: Suppresses side reactions. |
| Coupling Reagent | SOCl2 (to make Acid Cl) | EDC / HATU | High: Avoids HCl generation entirely. |
| Stationary Phase | Untreated Silica | TEA-buffered Silica | Critical: Prevents on-column death. |
Decision Logic: Selecting the Right Workflow
Follow this logic gate to determine the safest synthetic route for your specific substrate.
Figure 2: Workflow decision tree for minimizing furan decomposition risks.
FAQ: Troubleshooting Specific Observations
Q: My reaction mixture turned purple/black within minutes. What happened? A: This is characteristic of furan polymerization initiated by a strong acid (Lewis or Brønsted). If you used an acid chloride, you likely had insufficient base or added the acid chloride too fast, creating local "hotspots" of HCl. Remedy: Repeat with Schotten-Baumann conditions (biphasic CH2Cl2/Sat. NaHCO3) to instantly neutralize HCl.
Q: Can I use HCl in dioxane to deprotect a Boc group on a furan-containing intermediate? A: High Risk. While some substituted furans survive, furan-3-ethylamine derivatives are fragile. Remedy: Use TFA/DCM at 0°C and quench immediately with saturated NaHCO3, or use TMSOTf/2,6-lutidine for milder deprotection.
Q: The product is an oil that refuses to crystallize. How do I purify it without a column? A: Furan amides are often oily. Remedy: Try a "wash" workup. Dissolve in EtOAc, wash with 5% Citric Acid (briefly!), Sat. NaHCO3, and Brine. If high vacuum doesn't solidify it, it may naturally be an oil. Verify purity via LCMS.
References
-
Furan Stability & Ring Opening
-
Amide Coupling Protocols
-
Purification Techniques
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google Patents [patents.google.com]
alternative solvents for 2-(furan-3-yl)ethan-1-amine crystallization
<Technical Support Center: Crystallization of 2-(Furan-3-yl)ethan-1-amine >
Welcome to the technical support center for the crystallization of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the crystallization of this and structurally similar primary amines. Our goal is to equip you with the foundational knowledge and practical protocols to overcome common challenges and develop robust, scalable crystallization processes.
Introduction: The Crystallization Challenge
This compound is a primary amine with a moderate degree of polarity, capable of acting as both a hydrogen bond donor and acceptor. These characteristics, combined with a relatively low molecular weight (111.14 g/mol ) and a predicted boiling point of approximately 157°C, can make crystallization challenging.[1][2] Common issues include "oiling out," where the compound separates as a liquid instead of a solid, formation of fine, difficult-to-filter crystals, and the selection of an appropriate, safe, and scalable solvent system. This guide will address these issues systematically.
Frequently Asked Questions (FAQs)
Q1: My this compound is "oiling out" during cooling crystallization. What is happening and how can I fix it?
Answer:
"Oiling out," or liquid-liquid phase separation, is a common problem when the melting point of the solute is lower than the temperature of the solution from which it is precipitating.[3] It can also occur when supersaturation is generated too quickly or when significant impurities are present, which can depress the melting point.[3][4] The resulting oil is an impure, supercooled liquid version of your compound that may eventually solidify into an amorphous solid or a poorly formed crystalline material, trapping impurities.
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation: Slow down the cooling rate. A slower cooling rate allows molecules more time to orient themselves into a crystal lattice rather than aggregating into a disordered liquid phase.[4]
-
Increase Solvent Volume: Add more of the primary solvent to the heated mixture. This keeps the compound soluble to a lower temperature, which may be below its effective melting point in the impure state.[3]
-
Introduce Seeding: Add a small number of seed crystals to the solution once it has cooled slightly into the metastable zone (the region of supersaturation where spontaneous nucleation is slow). Seeding provides a template for crystal growth and can bypass the kinetic barrier to nucleation, preventing the system from reaching the high level of supersaturation where oiling out occurs.[4]
-
Change the Solvent System: The current solvent may be too good, leading to a very high concentration at the saturation point. Consider switching to a solvent in which the amine is less soluble at higher temperatures or employ an anti-solvent crystallization strategy (see Q2).
Q2: What are some good starting points for alternative single and binary solvent systems for this amine?
Answer:
The ideal crystallization solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. Given the molecule's polarity, a range of solvents should be considered. A binary (two-component) system, often involving a solvent and an anti-solvent, provides greater flexibility and is a powerful technique for crystallizing polar molecules.[5][6]
Solvent Selection Strategy:
The principle of "like dissolves like" is a good starting point. Our target molecule has a polar amine group and a moderately polar furan ring. Therefore, solvents with intermediate polarity are often a good choice.
Table 1: Potential Alternative Solvents for this compound Crystallization
| Solvent Class | Example Solvent(s) | Role in Crystallization | Rationale & Considerations |
| Alcohols | Isopropanol (IPA), Ethanol | Primary Solvent | Can form hydrogen bonds with the amine, often providing good solubility at reflux. The solubility usually decreases significantly upon cooling. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc) | Primary Solvent or Co-solvent | Moderate polarity. Good balance of solvating power and ability to induce crystallization on cooling. Generally considered "greener" than chlorinated solvents. |
| Ethers | Methyl tert-Butyl Ether (MTBE), 2-Methyltetrahydrofuran (2-MeTHF) | Anti-solvent or Co-solvent | Lower polarity than alcohols and esters. Can be effective as anti-solvents when added to a solution of the amine in a more polar solvent. 2-MeTHF is a greener alternative to THF. |
| Hydrocarbons | Heptane, Toluene | Anti-solvent | Non-polar. Excellent anti-solvents to use with more polar primary solvents like IPA or EtOAc. Toluene may have better miscibility with some polar solvents than heptane. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Primary Solvent | Polar aprotic solvents. Can be effective but their high volatility and tendency to dissolve many compounds even at low temperatures can sometimes be a drawback. |
| Nitriles | Acetonitrile (MeCN) | Primary Solvent | A polar aprotic solvent that can be a good choice for primary amines.[7] Often used in combination with an anti-solvent like water or MTBE. |
-
For Anti-Solvent Crystallization: A good starting point is to dissolve the amine in a minimal amount of a warm solvent in which it is very soluble (e.g., Isopropanol or Acetonitrile) and then slowly add a miscible anti-solvent in which it is poorly soluble (e.g., Heptane or MTBE) until turbidity (cloudiness) is observed. Then, slightly warm the mixture until it becomes clear again and allow it to cool slowly.[8]
Q3: Can I crystallize my amine as a salt to improve its properties?
Answer:
Absolutely. Converting the primary amine to a salt is a very common and effective strategy in pharmaceutical development to improve crystallinity, stability, and handling properties. The basic amine can be reacted with an acid to form an ammonium salt, which often has a much higher melting point and a more rigid structure, making it more amenable to crystallization.
Common Acids for Salt Formation:
-
Hydrochloric Acid (HCl): Often used as a solution in a solvent like diethyl ether or isopropanol.[9] The resulting hydrochloride salt is typically much more polar than the free base.
-
Trichloroacetic Acid (TCA): Has been shown to be effective for the purification of primary amines via salt crystallization. The choice of solvent for the salt crystallization is key, with ethyl acetate, pentane, and diethyl ether being common choices.[7]
-
Organic Acids: Acetic acid or other carboxylic acids can also be used.[9]
The general procedure involves dissolving the free base amine in a suitable solvent and adding a stoichiometric amount of the acid. The resulting salt may precipitate directly or may require cooling or the addition of an anti-solvent to crystallize.
Troubleshooting & Experimental Workflow Diagrams
The following diagrams, generated using DOT language, outline a logical workflow for solvent selection and troubleshooting common crystallization issues.
Caption: Solvent selection workflow for this compound.
Caption: Troubleshooting guide for "oiling out" during crystallization.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to rapidly screen multiple solvents to identify promising candidates for crystallization.
Materials:
-
Crude this compound (~10-20 mg per test)
-
An array of test tubes or small vials
-
A selection of solvents from Table 1
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of the crude amine into each vial.
-
To each vial, add a candidate solvent dropwise at room temperature, vortexing between additions, until the solid just dissolves. Record the approximate volume. A good candidate will require a moderate amount of solvent. If it dissolves in a single drop, it's likely too soluble. If it remains insoluble after ~1 mL, it's likely not a good single solvent.
-
For vials where the compound dissolved, place them in an ice bath or refrigerator. Observe for crystal formation. Note the quality and quantity of the crystals.
-
For vials where the compound was poorly soluble at room temperature, gently warm the mixture in a heating block until the solid dissolves.
-
Allow the heated vials to cool slowly to room temperature, and then place them in an ice bath.
-
Observe for crystal formation. The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating, and which yields a good crop of crystals upon cooling.
References
- Vertex AI Search. (n.d.). Crystallization Protocol.
- ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents.
- Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications.
-
PubChem. (n.d.). This compound. Retrieved February 4, 2026, from [Link]
-
MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization. Retrieved February 4, 2026, from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2022). Troubleshooting. Retrieved February 4, 2026, from [Link]
-
International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved February 4, 2026, from [Link]
Sources
- 1. This compound | C6H9NO | CID 15721844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 53916-75-9 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. mdpi.com [mdpi.com]
- 6. ijcea.org [ijcea.org]
- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: IR Spectroscopy Characterization of Furan-3-ethylamine
Executive Summary & Application Context
Furan-3-ethylamine (2-(3-furyl)ethylamine) is a critical pharmacophore in drug discovery, serving as a bioisostere for histamine and tryptamine derivatives. Its structural distinction from its isomer, furan-2-ethylamine , is non-trivial; the shift of the ethylamine chain from the
This guide provides a definitive protocol for the infrared (IR) characterization of furan-3-ethylamine. Unlike standard textbook spectra, we focus on the comparative differentiation between the 3-isomer, the 2-isomer, and the benzene analog (phenethylamine), providing you with a self-validating identification workflow.
Theoretical Basis of Vibrational Modes
To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrational domains. The coupling between the furan ring and the ethylamine side chain is minimal, allowing us to treat their modes as distinct but additive.
The "Fingerprint" of the 3-Substituted Furan Ring
The most challenging aspect of identifying this compound is distinguishing the 3-substituted ring from the 2-substituted ring.
- -Furan (2-sub): Characterized by a "breathing" mode doublet near 1010–1030 cm⁻¹ and a strong C-H out-of-plane (OOP) bend near 740 cm⁻¹ .
- -Furan (3-sub): The lower symmetry and altered dipole vector of the 3-substitution shift the C-H OOP bending modes. The diagnostic marker for 3-alkylfurans is a distinct band near 870–890 cm⁻¹ (often ~887 cm⁻¹) which is absent in the 2-isomer.
Experimental Protocol: "Neat" Liquid Film Analysis
Expert Insight: Primary amines like furan-3-ethylamine are hygroscopic and avid absorbers of atmospheric CO₂. A standard KBr pellet prep is ill-advised as it exposes the sample to moisture, broadening the N-H bands and creating carbamate artifacts. The "Neat" Liquid Film method is the gold standard here.
Workflow Diagram
Figure 1: Optimized workflow for handling hygroscopic amine liquids to prevent spectral artifacts.
Step-by-Step Methodology
-
Window Selection: Use NaCl or ZnSe plates. Avoid AgCl if the amine is old/oxidized, as it may react with silver salts.
-
Atmospheric Control: Purge the spectrometer sample chamber with dry nitrogen for 5 minutes prior to background collection to eliminate water vapor (3600–3800 cm⁻¹) and CO₂ (2350 cm⁻¹) interference.
-
Film Thickness: Place one small drop on the center of the plate. Place the second plate on top and rotate 90° to spread the film. Crucial: If the film is too thick, the C-H stretch region (2800–3000 cm⁻¹) will "flatline" (absorbance > 2.0), destroying quantitative data.
-
Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.
Characteristic Peak Assignment
The following table synthesizes experimental data from analogous 3-alkylfurans and primary amines to provide the definitive assignment for furan-3-ethylamine.
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Note |
| Primary Amine | N-H Stretch (Asym/Sym) | 3350 & 3290 | Medium, Broad | Look for the characteristic "doublet" tip on the broad H-bonded band. |
| N-H Scissoring (Bend) | 1590–1610 | Medium | Can overlap with furan ring stretch; usually sharper than C=C. | |
| C-N Stretch | 1050–1080 | Medium-Weak | - | |
| Alkyl Chain | C-H Stretch (sp³) | 2850–2960 | Strong | Multiple bands (CH₂ sym/asym). |
| CH₂ Scissoring | 1450–1470 | Medium | Standard alkane indicator. | |
| Furan Ring (3-Sub) | =C-H Stretch (sp²) | 3100–3140 | Weak | Distinct "shoulder" above the alkyl C-H region. |
| Ring C=C Stretch | 1500 & 1560 | Variable | Characteristic aromatic ring breathing. | |
| C-H OOP Bend (Diagnostic) | 870–890 | Strong | The "Beta-Furan" Marker. Distinguishes from 2-isomer. | |
| C-H OOP Bend (Secondary) | 780–800 | Medium | - |
Visualizing the Molecular Vibrations
Figure 2: Mapping of functional groups to their specific IR vibrational frequencies.
Comparative Analysis: The "Triad" Check
To validate your sample identity, compare your spectrum against these two common alternatives.
| Feature | Furan-3-ethylamine (Target) | Furan-2-ethylamine (Isomer) | Phenethylamine (Benzene Analog) |
| Ring C-H OOP | ~880 cm⁻¹ (Single strong band) | ~740 cm⁻¹ & ~1015 cm⁻¹ | 690 & 750 cm⁻¹ (Mono-sub benzene) |
| Ring Overtones | Weak/Indistinct (2000-1600) | Weak/Indistinct | Distinct "Fingers" (1600-2000 cm⁻¹) |
| C=C Stretch | ~1500 cm⁻¹ | ~1500 cm⁻¹ | ~1600 & 1495 cm⁻¹ (Doublet) |
| N-H Region | 3300-3400 (Doublet) | 3300-3400 (Doublet) | 3300-3400 (Doublet) |
Key Differentiator: If you see a strong band at 740 cm⁻¹ but lack the band at 880 cm⁻¹ , your sample is likely the 2-isomer (histamine analog). If you see two strong bands at 690/750 cm⁻¹ , you have the benzene analog.
Troubleshooting & Validation
-
Broad "Blob" at 3400 cm⁻¹: Your sample is wet. The water O-H stretch is merging with the amine N-H stretch. Remedy: Dry sample over molecular sieves (3Å) or KOH pellets before re-running.
-
Sharp Peak at 2350 cm⁻¹: Background subtraction failed. The level of CO₂ in the room changed between background and sample scan. Remedy: Re-run background and sample immediately after one another.
-
Shoulder at 1700 cm⁻¹: Possible oxidation. Primary amines can oxidize to imines or absorb CO₂ to form carbamates (1690–1710 cm⁻¹) upon prolonged air exposure.
References
-
NIST Chemistry WebBook. Infrared Spectrum of Furan and Methyl-substituted Furans. National Institute of Standards and Technology. [Link]
-
SDBS. Spectral Database for Organic Compounds: Furan-2-ethylamine & Phenethylamine. AIST (Japan). [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
- Katritzky, A. R.Physical Methods in Heterocyclic Chemistry. (Source for 3-substituted vs 2-substituted furan ring bending modes).
Definitive Guide to Elemental Analysis & Stoichiometry Validation for 3-Furanethanamine Salts
Executive Summary
For drug development professionals working with 3-furanethanamine (3-FEA) , validating the salt form (typically hydrochloride, fumarate, or oxalate) is a critical quality gate. While High-Performance Liquid Chromatography (HPLC) determines organic purity, it remains blind to inorganic counter-ions and water content.
The Verdict:
Elemental Analysis (CHN/S/X) remains the primary standard for confirming bulk salt stoichiometry and total purity. However, due to the high hygroscopicity and oxidative sensitivity of furan rings, standard protocols often fail, yielding "wet" results outside the acceptable
The Recommendation: Use Combustion Analysis (EA) as the primary release test only if strict drying protocols (vacuum/P₂O₅) are enforced. For R&D troubleshooting or when EA fails due to solvent inclusion, Quantitative NMR (qNMR) is the superior, specific alternative for absolute quantification.
The Technical Challenge: Why 3-Furanethanamine is Difficult
3-Furanethanamine is not a standard organic amine. Its validation presents three specific chemical challenges that disrupt standard analytical workflows:
-
Furan Ring Sensitivity: The furan ring is electron-rich and prone to oxidation and polymerization. Standard combustion temperatures (
C) are generally sufficient, but "starved" oxygen flows can lead to charring rather than full combustion, causing low Carbon values. -
Hygroscopicity of Salts: The hydrochloride salt of 3-FEA is significantly hygroscopic.[1] It rapidly absorbs atmospheric moisture, skewing Hydrogen values higher and Carbon/Nitrogen values lower.
-
Halogen Interference: If analyzing the HCl salt, the liberated Chlorine gas (
) can interfere with thermal conductivity detectors (TCD) in standard CHN analyzers unless specifically trapped.
Method A: Combustion Analysis (The Gold Standard)
Calibration Standards
Do not use generic "daily" standards blindly. For furan-based amines, the choice of calibration standard impacts accuracy.
| Standard | Formula | N Content | Suitability for 3-FEA |
| Acetanilide | 10.36% | Standard. Good match for C/N ratio. | |
| Sulfanilamide | 16.27% | High N Alternative. Use if analyzing high-nitrogen salts (e.g., nitrate). | |
| BBOT | 6.51% | Not Recommended. C/N ratio too dissimilar from 3-FEA. |
Optimized Protocol for 3-FEA Salts
This protocol minimizes errors caused by hygroscopicity and halogen interference.
Step 1: Pre-Analysis Drying (Crucial)
-
Equipment: Vacuum drying pistol or desiccator with
. -
Procedure: Dry the sample at
C under high vacuum ( mbar) for 4–6 hours. -
Why: 3-FEA salts can hold 0.5–1.5 moles of water. Without this step, H% will fail ACS guidelines (
).
Step 2: Weighing
-
Technique: Use a micro-balance with
precision. -
Vessel: Tin capsules are standard.
-
Handling: Weigh quickly. If the drift exceeds
, the sample is absorbing water; re-dry or seal capsules immediately after filling.
Step 3: Combustion Parameters
-
Temperature: Set combustion tube to
C. -
Additives: Add 5–10 mg of Tungsten Trioxide (
) to the capsule. This acts as a combustion aid to prevent charring of the furan ring. -
Halogen Trap: Ensure the reduction tube contains Silver Wool (heated to
C) to trap Chlorine from the HCl salt. Without this, Cl interferes with the N signal.
Acceptance Criteria (ACS Guidelines)
For publication and purity release:
Method B: Quantitative NMR (The Modern Challenger)
When EA fails due to persistent solvation or non-stoichiometric salts, qNMR provides absolute purity determination.
Internal Standard Selection
The internal standard (IS) must have a relaxation time (
-
Recommended IS: Maleic Acid (Singlet at
6.3 ppm) or Dimethyl Sulfone (Singlet at 3.0 ppm). -
Solvent:
(for HCl salts) or .
The qNMR Advantage
Unlike EA, qNMR can distinguish between:
-
Water mass (visible in DMSO, invisible in EA C/N calculation).
-
Inorganic impurities (invisible in qNMR, visible as low EA values).
-
Salt Stoichiometry: Integrate the furan proton signals (1H each) against the counter-ion signals (if organic, e.g., fumarate).
Comparative Performance Matrix
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HPLC-UV |
| Primary Utility | Bulk Purity & Salt Stoichiometry | Absolute Purity & Solvate ID | Organic Impurity Profiling |
| Sample Requirement | 1–3 mg (Destructive) | 5–10 mg (Non-destructive) | <1 mg (Destructive) |
| Accuracy | N/A (Area %) | ||
| Blind Spots | Cannot ID specific impurities. | Inorganic salts (NaCl) are invisible. | Counter-ions & Water are invisible. |
| 3-FEA Specifics | High Risk: Hygroscopicity skews results.[1] | Low Risk: Solvent peaks are separated. | Medium Risk: Furan ring may absorb weakly at low UV. |
| Cost/Run | Low ($) | High ( | Medium ( |
Visualizing the Workflow
Analytical Decision Tree
This diagram guides the researcher on when to choose EA versus qNMR for 3-FEA salts.
Caption: Decision matrix for validating 3-furanethanamine salts, prioritizing EA for initial screening and qNMR for troubleshooting deviations.
Combustion Analysis Mechanism
A visualization of the specific interferences in 3-FEA analysis.
Caption: The combustion pathway highlighting the necessity of Silver (Ag) traps to remove Chlorine interference from the HCl salt.
References
-
American Chemical Society (ACS). (2022). ACS Guide to Scholarly Communication: Reporting Elemental Analysis Data.[2] [Link]
-
European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities. [Link]
-
Holzgrabe, U., et al. (2010).[3] Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy.[3] [Link]
-
Togashi, A., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.[6] (Discussing hygroscopicity of HCl salts). [Link]
Sources
- 1. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Author Guidelines [researcher-resources.acs.org]
- 3. downloads.hindawi.com [downloads.hindawi.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. emerypharma.com [emerypharma.com]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(furan-3-yl)ethan-1-amine
Executive Safety Directive: The Hazard Profile
Handling 2-(furan-3-yl)ethan-1-amine requires a safety strategy that addresses two distinct chemical functionalities: the primary amine (corrosive, basic, potential sensitizer) and the furan ring (flammable, potential metabolic toxicity).
Do not treat this merely as a "standard organic reagent." The combination presents a synergistic risk: the amine functionality can cause immediate tissue necrosis (chemical burns), while the furan moiety poses chronic health risks and flammability concerns.
Critical Hazard Data Table
| Hazard Class | GHS Classification | Operational Implication |
| Corrosivity | Skin Corr.[1][2] 1B / Eye Dam. 1 | Immediate, irreversible tissue damage upon contact. Vapors can damage respiratory mucosa. |
| Flammability | Flam.[1][2][3][4] Liq. 3 | Flash point is likely <60°C. Grounding is mandatory during transfer. |
| Toxicity | Acute Tox. (Oral/Inhal.) | Harmful if swallowed or inhaled. Furan derivatives are often suspected carcinogens/mutagens. |
| Reactivity | Incompatible | Violently reacts with strong oxidizers, acids (exothermic), and acid chlorides. |
The PPE Defense System: Layered Protection
Standard laboratory PPE is insufficient for direct handling of this undiluted amine. You must employ a "Barrier Hierarchy" designed to prevent breakthrough and inhalation.[2][3]
A. Respiratory Protection (Primary Barrier)
-
Engineering Control: All operations (weighing, transfer, reaction setup) must occur inside a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
Respirator (Secondary): If hood containment is breached or maintenance is required, use a full-face respirator with Multi-Gas/Vapor Cartridges (OV/AG) (Organic Vapor/Acid Gas). The "Acid Gas" rating is critical because amines are alkaline; however, standard OV cartridges often suffice for organic amines, but combined filters offer broader protection against reaction byproducts.
B. Dermal Protection (Glove Selection)
-
The Trap: Standard disposable nitrile gloves (4 mil) offer only splash protection (breakthrough <5 minutes for many primary amines).
-
The Protocol: Use the "Double-Glove + Laminate" technique for undiluted handling.
| Layer | Material | Specification | Function |
| Inner | Silver Shield® / 4H® (Laminate) | 2.7 mil | Chemical Barrier. Resists permeation for >4 hours against amines and aromatics. |
| Outer | Heavy Duty Nitrile | 8 mil (Extended Cuff) | Mechanical Barrier. Protects the flimsy laminate inner glove from tears and provides grip. |
C. Ocular & Face Protection
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).
-
Augmentation: When pouring volumes >50 mL or working with pressurized lines, add a Polycarbonate Face Shield .
-
Contraindication: Do not rely on safety glasses; amine vapors can bypass side shields and cause corneal edema (halo vision).
Operational Protocol: Handling & Transfer
Objective: Transfer this compound without atmospheric release or skin contact.
Step 1: Engineering Setup
-
Clear fume hood of incompatible solvents (oxidizers, acids).
-
Place a chemically resistant tray (polypropylene) under the work area to contain 110% of the volume.
-
Ensure an eyewash station is within 10 seconds of the hood.
Step 2: Transfer Technique (Syringe/Cannula)
Avoid open pouring. Use closed-transfer methods to minimize vapor generation.
-
Purge: Flush the source bottle with dry Nitrogen or Argon. Amines oxidize and absorb CO₂ from the air (forming carbamates), which degrades purity and increases viscosity.
-
Withdraw: Use a glass syringe with a long stainless steel needle (18-20G).
-
Note: Ensure the syringe plunger is PTFE-tipped; rubber plungers may swell upon contact with furan derivatives.
-
-
Dispense: Inject directly into the reaction vessel through a septum. Do not spray; let the liquid run down the vessel wall.
Step 3: Decontamination
-
Immediately wipe the septum and needle exterior with a wipe soaked in dilute acetic acid (vinegar) or 1M HCl to neutralize residual amine, followed by water.
-
Dispose of the wipe in solid hazardous waste (do not leave it in the hood to off-gas).
Emergency Response & Disposal
Spill Response (Small Scale < 50 mL)
-
Evacuate the immediate area if vapors are detected outside the hood.
-
Don PPE: Full laminate gloves and respirator.
-
Neutralize: Do not use water initially (spreads the organic). Absorb with vermiculite or a commercial organic amine spill kit .
-
Clean: Once absorbed, wipe the surface with 5% HCl or citric acid solution to neutralize residues, then wash with soap and water.
Waste Disposal
-
Segregation: Segregate as Basic Organic Waste .
-
Critical Warning: NEVER mix with "Acid Waste" streams. The neutralization reaction is highly exothermic and can pressurize/explode the waste canister.
-
Labeling: Clearly mark the tag with "Corrosive," "Flammable," and "Toxic."
Visualized Safety Logic
Figure 1: Risk Assessment & PPE Selection Logic
This decision tree validates your PPE choice based on the specific interaction type.
Caption: Hierarchy of PPE selection. Note that standard nitrile is deemed insufficient for direct handling due to rapid amine permeation.
Figure 2: Emergency Spill Response Workflow
A self-validating loop for managing accidental release.
Caption: Step-by-step decision matrix for spill containment, prioritizing respiratory safety.
References
-
PubChem. (2025).[1][5] this compound Compound Summary. National Library of Medicine. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. [Link]
-
European Chemicals Agency (ECHA). (2025).[1] Substance Information: Furan derivatives and Primary Amines. [Link][1]
Sources
- 1. This compound | C6H9NO | CID 15721844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-FURAN-2-YL-ETHYLAMINE - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 3-Acetyl-2,5-dimethylfuran | C8H10O2 | CID 61527 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
